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  • Product: (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid
  • CAS: 185387-34-2

Core Science & Biosynthesis

Foundational

(2R,3R)-3-(Carboxymethyl)azetidine-2-carboxylic acid (t-CAA): A Technical Guide to a Rigidified Glutamate Analogue for Neuroscience Research

Prepared by: Gemini, Senior Application Scientist Abstract (S)-Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, activating a range of ionotropic (iGluR) and metabotropic (mG...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, activating a range of ionotropic (iGluR) and metabotropic (mGluR) receptors that are fundamental to synaptic transmission, plasticity, learning, and memory. The inherent conformational flexibility of the glutamate molecule allows it to adopt numerous shapes, enabling it to bind to this diverse array of receptor subtypes. To dissect the specific spatial requirements for activating each receptor, medicinal chemists employ "rigidified analogues"—molecules that lock the glutamate pharmacophore into a single, well-defined conformation. This guide provides an in-depth technical exploration of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid (t-CAA), a rationally designed rigid glutamate analogue. Due to the limited availability of specific pharmacological data for t-CAA in public literature, this document uses the closely related and extensively characterized stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) as a primary case study. Through this lens, we will detail the principles of synthesis, conformational analysis, structure-activity relationships, and the critical experimental protocols used to characterize such compounds, offering a comprehensive resource for researchers in neuropharmacology and drug development.

The Rationale for Conformational Restriction in Glutamate Receptor Ligand Design

The glutamate molecule possesses significant rotational freedom around its single bonds, allowing it to assume a wide range of three-dimensional shapes or "conformations." Different glutamate receptor subtypes (e.g., NMDA, AMPA, Kainate) have uniquely shaped binding pockets, and it is hypothesized that each receptor selectively binds to a specific conformation of glutamate.[1][2][3] By synthesizing rigid analogues where the key functional groups—the α-amino group, α-carboxylic acid, and γ-carboxylic acid—are locked into a fixed spatial arrangement, we can create powerful chemical probes. These probes help answer a fundamental question: which specific conformation of glutamate is required to activate a particular receptor subtype?[4][5]

The four-membered azetidine ring is an excellent chemical scaffold for this purpose.[6][7] It significantly reduces the molecule's flexibility compared to the parent glutamate structure, providing a conformationally defined tool to explore the pharmacology of glutamate receptors.[7][8]

G Fig. 1: Conformational Restriction Principle cluster_0 Flexible L-Glutamate cluster_1 Rigidified Analogue (t-CAA) Glutamate L-Glutamate (Multiple Conformations) r1 NMDA-R Glutamate->r1 Binds to multiple receptor subtypes r2 AMPA-R Glutamate->r2 Binds to multiple receptor subtypes r3 Kainate-R Glutamate->r3 Binds to multiple receptor subtypes tCAA t-CAA (Fixed Conformation) r_target Specific Receptor Subtype tCAA->r_target Designed for subtype selectivity

Caption: L-Glutamate's flexibility allows binding to many receptors, while rigid analogues like t-CAA lock the structure to target specific subtypes.

Stereocontrolled Synthesis of Azetidine-Based Analogues

The synthesis of substituted azetidines presents a significant chemical challenge, particularly in controlling the stereochemistry at positions 2 and 3 of the ring. Since biological activity is exquisitely sensitive to the 3D arrangement of atoms, a robust, stereocontrolled synthetic route is paramount. Different stereoisomers (molecules with the same chemical formula but different spatial arrangements) can exhibit dramatically different pharmacological profiles, ranging from potent agonism to complete inactivity.[9][10]

The literature provides distinct strategies for synthesizing the cis and trans stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), a close analogue of t-CAA. The synthesis of the (2R,3R)-trans-ADC isomer, for example, can be achieved from a chiral starting material like (R)-phenylglycinol, which sets the absolute stereochemistry early in the sequence.

G Fig. 2: Generalized Synthetic Workflow for a trans-ADC Isomer A Chiral Starting Material ((R)-Phenylglycinol) B Formation of Cyano Azetidine Intermediate A->B Multi-step cyclization C Esterification & N-Protecting Group Swap B->C D Oxidative Cleavage of Phenyl Group to Carboxylic Acid C->D RuCl3/NaIO4 E Saponification & Deprotection D->E 1. NaOH 2. Acid F Final Product ((2R,3R)-ADC Isomer) E->F Ion-exchange chromatography

Caption: Key steps in the stereocontrolled synthesis of a trans-azetidine-2,3-dicarboxylic acid isomer, emphasizing the control of stereochemistry.

Structure-Activity Relationship (SAR): A Case Study of ADC Isomers

The power of stereocontrolled synthesis is revealed in the pharmacological data. By creating and testing all four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), researchers can build a clear picture of the structural requirements for binding to a target receptor. Studies on native NMDA receptors using a radioligand binding assay with [³H]CGP39653, a competitive NMDA receptor antagonist, demonstrated profound differences in affinity among the ADC isomers.

Compound (Stereoisomer)ConfigurationNMDA Receptor Affinity (Kᵢ, µM)
L-trans-ADC (2S, 3S)10
D-cis-ADC (2R, 3R)21
D-trans-ADC (2R, 3S)90
L-cis-ADC (2S, 3R)>100
Table 1: Binding affinities of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) at native NMDA receptors. Data sourced from authoritative studies. A lower Kᵢ value indicates higher binding affinity.

This data clearly shows that the L-trans and D-cis isomers have significantly higher affinity for the NMDA receptor than their counterparts. This underscores the critical importance of the relative orientation of the two carboxylic acid groups for receptor recognition. The D-cis isomer, (2R,3R)-ADC, is the most direct structural analogue to the topic compound, t-CAA, that has been extensively characterized.

Pharmacological Profile at NMDA Receptor Subtypes

Beyond simple binding, the functional effect of a compound—whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is crucial. This is determined using electrophysiological techniques, such as two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes expressing specific NMDA receptor subtypes. The NMDA receptor is a complex of different subunits (e.g., GluN1 with GluN2A, 2B, 2C, or 2D), and compounds often show selectivity for specific subunit combinations.[11]

Electrophysiological characterization of the ADC isomers revealed that L-trans-ADC is a potent partial agonist with a notable preference for the GluN2D subunit. The D-cis-ADC isomer was found to be a partial agonist with medium micromolar potency, primarily at GluN2C and GluN2D-containing receptors.

CompoundNMDA SubtypeActivityPotency (EC₅₀, µM)
L-trans-ADC GluN1/GluN2APartial Agonist470
GluN1/GluN2BPartial Agonist170
GluN1/GluN2CPartial Agonist95
GluN1/GluN2D Partial Agonist 50
D-cis-ADC GluN1/GluN2ANo Activity-
GluN1/GluN2BNo Activity-
GluN1/GluN2CPartial Agonist720
GluN1/GluN2D Partial Agonist 230
Table 2: Functional activity of L-trans-ADC and D-cis-ADC at four different NMDA receptor subtypes expressed in Xenopus oocytes. EC₅₀ is the concentration required to elicit a half-maximal response. Data compiled from peer-reviewed pharmacological studies.

These findings are significant as they demonstrate that rigidifying the glutamate backbone can lead to ligands with distinct subtype-selectivity profiles. Developing drugs that target specific NMDA receptor subtypes is a major goal in CNS drug discovery, as it could lead to therapies with improved efficacy and reduced side effects.[11]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the characterization of novel glutamate analogues relies on standardized, self-validating experimental protocols. Below are detailed methodologies for the two primary assays used to determine the binding affinity and functional potency of compounds like t-CAA.

Protocol: NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity (Kᵢ) by measuring its ability to displace a known radiolabeled ligand from the NMDA receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[12]

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[13]

  • Competitive Binding Assay:

    • Set up assay tubes or a 96-well plate with a final volume of 250-500 µL.

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (e.g., 5 nM [³H]CGP 39653).[12]

    • Non-specific Binding: Add membrane preparation, a saturating concentration of a known non-radioactive ligand (e.g., 1 mM L-glutamate), and the radioligand.[12]

    • Test Compound: Add membrane preparation, varying concentrations of the test compound (e.g., t-CAA), and the radioligand.

    • Incubate all samples (e.g., 60 minutes at 4°C) to allow binding to reach equilibrium.[12]

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the samples through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G Fig. 3: Workflow for Radioligand Binding Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Homogenize Rat Brain Cortex B Differential Centrifugation A->B C Isolate & Wash Synaptic Membranes B->C D Incubate Membranes with: 1. Radioligand ([³H]L) 2. Test Compound (C) C->D E Separate Bound/Free via Vacuum Filtration D->E F Quantify Bound [³H]L (Scintillation Counting) E->F G Plot % Inhibition vs. [Log C] F->G H Calculate IC₅₀ G->H I Calculate Kᵢ (Cheng-Prusoff) H->I

Caption: From tissue preparation to data analysis, this workflow outlines the key stages of a competitive radioligand binding assay.

Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the functional characterization of a compound's activity at specific glutamate receptor subtypes heterologously expressed in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate (remove surrounding cell layers).

    • Microinject the oocytes with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., a mixture of GluN1 and a specific GluN2 subunit).[14]

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor protein expression on the cell surface.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Use micromanipulators to impale the oocyte with two sharp glass microelectrodes (filled with 3M KCl, resistance ~1 MΩ).[15]

    • One electrode measures the membrane potential (Vₘ), and the other injects current (Iₘ).

    • Connect the electrodes to a dedicated TEVC amplifier, which maintains the oocyte's membrane potential at a fixed "holding potential" (e.g., -70 mV).[16][17]

  • Electrophysiological Recording:

    • Establish a stable baseline recording in the perfusion buffer.

    • Apply a known concentration of agonist (e.g., glutamate and the co-agonist glycine for NMDA receptors) to elicit a control current response.

    • Wash out the agonist and allow the current to return to baseline.

    • Apply varying concentrations of the test compound (e.g., t-CAA) to the oocyte via the perfusion system.

    • Measure the inward current (ion flow into the cell) evoked by each concentration of the test compound. The amplifier records the amount of current it must inject to keep the voltage constant, which is equal and opposite to the current flowing through the receptors.

  • Data Analysis:

    • For each concentration, measure the peak amplitude of the evoked current.

    • Normalize the responses to the maximal response observed.

    • Plot the normalized current response against the log concentration of the test compound.

    • Fit the data to a sigmoidal concentration-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (Iₘₐₓ).

G Fig. 4: Workflow for Two-Electrode Voltage-Clamp (TEVC) Assay cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Inject Xenopus Oocyte with Receptor cRNA B Incubate (2-5 days) for Protein Expression A->B C Place Oocyte in Recording Chamber B->C D Impale with Two Microelectrodes (V & I) C->D E Voltage Clamp Cell at Holding Potential D->E F Apply Compound & Record Evoked Current E->F G Measure Peak Current Amplitude F->G H Plot Response vs. [Log Compound] G->H I Calculate EC₅₀/IC₅₀ & Efficacy H->I

Caption: The TEVC workflow, from oocyte injection to the determination of a compound's functional potency and efficacy at a specific receptor subtype.

Conclusion and Future Directions

The rational design of conformationally restricted neurotransmitter analogues is a cornerstone of modern neuropharmacology. Compounds like (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid (t-CAA) and its well-studied relatives, the azetidine-2,3-dicarboxylic acids, provide invaluable insights into the specific structural requirements for ligand recognition and activation at distinct glutamate receptor subtypes. The data derived from these tools, obtained through rigorous binding and electrophysiological assays, directly informs the development of next-generation therapeutics for a host of neurological and psychiatric disorders.

Future research should focus on obtaining a complete pharmacological profile for t-CAA itself, expanding the investigation to include all iGluR and mGluR subtypes. Furthermore, progressing from in vitro characterization to in vivo studies will be essential to understand how these compounds modulate synaptic plasticity and behavior in complex neural circuits. The continued exploration of the azetidine scaffold and other rigidifying motifs will undoubtedly uncover novel ligands with enhanced selectivity and therapeutic potential, paving the way for more precise medicines to treat CNS disorders.

References

  • Compton, R. P., & Man, H.-Y. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 6, Unit 6.12. [Link]

  • Bridges, R. J., Stanley, M. S., Anderson, M. W., Cotman, C. W., & Chamberlin, A. R. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 719–725. [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Goudet, C., Mony, L., Tora, A. S., et al. (1997). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Bioorganic & Medicinal Chemistry, 5(2), 331-344. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Shimamoto, K., & Ohfune, Y. (1996). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry, 39(2), 407-420. [Link]

  • Mayer, M. L. (2003). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols. Humana Press. [Link]

  • Shimamoto, K., & Ohfune, Y. (1996). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-Carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry, 39(2), 407-420. [Link]

  • Shimamoto, K., & Ohfune, Y. (1996). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-Carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry, 39(2), 407-420. [Link]

  • npi electronic GmbH. (2025). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. [Link]

  • Li, Y., et al. (2021). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 2(3), 100658. [Link]

  • DeMong, D. E., Williams, R. M. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

  • Fahlke, C., & Schwarz, W. (2014). Two-electrode voltage-clamp (TEVC). Forschungszentrum Jülich. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Takemoto, M., et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking. Cell Chemical Biology, 28(2), 173-183.e6. [Link]

  • Wang, Y., et al. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Natural Medicines, 21(11), 801-811. [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. Methods in Molecular Biology, 998, 79-92. [Link]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(Database issue), D1100–D1107. [Link]

  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

  • Gaulton, A., et al. (2018). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930-D941. [Link]

  • Frohlich, H., et al. (2016). Ligands for Glutamate Receptors: Design and Therapeutic Prospects. Current Medicinal Chemistry, 23(24), 2636-2683. [Link]

  • Schousboe, A., et al. (1983). Effect of glutamate analogues on brain tumor cell lines. Neurochemical Research, 8(3), 275-283. [Link]

  • Shcherbinin, S., et al. (2020). A Review of Molecular Imaging of Glutamate Receptors. Molecules, 25(20), 4759. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Lau, A. Y. (2019). Enhanced sampling of glutamate receptor ligand-binding domains. Neuroscience Letters, 700, 17-21. [Link]

  • Danbolt, N. C. (2013). Mechanisms of Glutamate Transport. Physiological Reviews, 93(4), 1621-1679. [Link]

  • Beher, D. (2026). Why NMDA receptor modulation remains central to next-generation depression therapies. Drug Discovery World. [Link]

  • Benites, J., et al. (2023). Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur. Molecules, 28(7), 2955. [Link]

  • Putz, M. V., & Duda-Seiman, D. M. (2012). Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions. International Journal of Molecular Sciences, 13(12), 16493-16521. [Link]

  • Zhang, Z.-W., et al. (2026). Biological activity-informed synthesis of quinoline-derived chiral γ-nitroketones via a bifunctional squaramide. Beilstein Journal of Organic Chemistry, 22, 1-10. [Link]

  • Honore, T., et al. (1982). Effects of the glutamate analogue AMPA and its interaction with antagonists on cultured rat spinal and brain stem neurones. Journal of Neurochemistry, 38(1), 173-178. [Link]

  • The Neuro Transporter. (2023, March 29). Glutamate Transmitter System Explained (NMDA, AMPA, Kainate, mGluR) [Video]. YouTube. [Link]

Sources

Exploratory

Stereochemistry and 3D conformation of 3-(carboxymethyl)azetidine-2-carboxylic acid isomers

An In-Depth Technical Guide to the Stereochemistry, 3D Conformation, and Pharmacology of 3-(Carboxymethyl)azetidine-2-carboxylic Acid Isomers Executive Summary L-Glutamic acid (L-Glu) is the primary excitatory neurotrans...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry, 3D Conformation, and Pharmacology of 3-(Carboxymethyl)azetidine-2-carboxylic Acid Isomers

Executive Summary

L-Glutamic acid (L-Glu) is the primary excitatory neurotransmitter in the mammalian central nervous system, activating a diverse array of ionotropic (iGluR) and metabotropic (mGluR) receptors, as well as excitatory amino acid transporters (EAATs). Because the linear L-Glu molecule possesses nine rotatable bonds, it can adopt multiple conformations, making it difficult to determine the specific bioactive conformation responsible for binding to distinct receptor subtypes.

To map the conformational requirements of these receptors, medicinal chemists design conformationally constrained analogues. 3-(carboxymethyl)azetidine-2-carboxylic acid , commonly known in its trans form as t-CAA , is a highly rigidified glutamate analogue [1]. By embedding the α-amino acid moiety into a four-membered azetidine ring, the spatial relationship between the α-carboxylate, the γ-carboxylate equivalent (the carboxymethyl group), and the basic amine is strictly locked. This whitepaper details the stereochemical architecture, synthetic methodologies, and pharmacological evaluation of these critical isomers.

Stereochemical Architecture & Conformational Space

The azetidine ring of 3-(carboxymethyl)azetidine-2-carboxylic acid contains two contiguous stereocenters at the C2 and C3 positions, yielding four distinct stereoisomers:

  • (2S, 3S) and (2R, 3R) form the trans enantiomeric pair (t-CAA).

  • (2S, 3R) and (2R, 3S) form the cis enantiomeric pair (c-CAA).

Conformational Rigidity and Ring Puckering

Unlike five- or six-membered rings, the four-membered azetidine ring is highly strained (ring strain ~26 kcal/mol) and relatively flat. It undergoes a rapid "butterfly" puckering motion, oscillating between two equivalent folded conformations. However, the introduction of bulky substituents at C2 and C3 restricts this motion.

In the trans-isomers (t-CAA), the C2-carboxylic acid and C3-carboxymethyl groups adopt a pseudo-diequatorial arrangement to minimize steric clash. This specific geometry locks the distance between the two acidic pharmacophores, perfectly mimicking the "extended" conformation of L-glutamate preferred by NMDA receptors and certain mGluRs [2]. Conversely, the cis-isomers force one substituent into a pseudo-axial position, creating a "folded" glutamate mimic that exhibits drastically different receptor affinities.

Stereoisomers Root 3-(carboxymethyl)azetidine-2-carboxylic acid (Glutamate Analogue) Trans trans Isomers (t-CAA) Root->Trans Cis cis Isomers (c-CAA) Root->Cis SS (2S, 3S)-t-CAA (+)-Isomer NMDA/mGluR Active Trans->SS Enantiomer RR (2R, 3R)-t-CAA (-)-Isomer Trans->RR Enantiomer SR (2S, 3R)-c-CAA Cis->SR Enantiomer RS (2R, 3S)-c-CAA Cis->RS Enantiomer SS->SR Diastereomers

Stereochemical classification of 3-(carboxymethyl)azetidine-2-carboxylic acid isomers.

Biological Significance & Structure-Activity Relationship (SAR)

The pharmacological profile of azetidinic amino acids is stereodependent. The absolute configuration at C2 dictates the primary interaction with the glutamate binding pocket (which universally prefers the L-configuration, corresponding to the S-stereocenter in azetidines).

Quantitative Data Summary

The table below summarizes the structural parameters and functional receptor affinities based on established SAR trends for azetidine-derived glutamate analogues [1, 2].

CompoundStereochemistryConformationDistance (α-C to γ-C)Primary Target Affinity
(+)-t-CAA (2S, 3S)trans, extended~4.5 - 5.0 ÅActive at NMDA & mGluR (Group I/II)
(-)-t-CAA (2R, 3R)trans, extended~4.5 - 5.0 ÅInactive (Wrong α-amino stereocenter)
c-CAA (2S, 3R)cis, folded~3.5 - 4.0 ÅWeak iGluR; Potential Transporter (EAAT) ligand

Causality of Binding: The (2S,3S)-t-CAA isomer acts as a rigid scaffold that pre-organizes the functional groups into the precise 3D topography required to trigger the clamshell closure of the NMDA receptor's ligand-binding domain. The (2R) isomers are universally inactive because they cannot form the critical salt bridges with the conserved arginine residues in the receptor pocket [2].

Experimental Workflows: Stereocontrolled Synthesis

Synthesizing highly strained, heavily substituted azetidines is notoriously difficult due to competing elimination reactions and poor entropy of activation during standard nucleophilic substitutions. To overcome this, modern synthesis relies on an anionic 4-exo-tet ring closure via an intramolecular Michael addition, which provides excellent thermodynamic control and diastereoselectivity[2].

Synthesis A β-Amino Alcohol Precursor B N-Protection & O-Activation A->B C Intramolecular Michael Addition B->C D Anionic 4-exo-tet Ring Closure C->D E Diastereomer Separation D->E F Global Deprotection E->F G Enantiopure Azetidinic Amino Acid F->G

Stereocontrolled synthesis workflow via anionic 4-exo-tet ring closure.
Protocol 1: Synthesis of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

Note: This protocol outlines the critical cyclization and resolution phases.

  • Precursor Activation: Begin with an enantiopure N-protected β-amino alcohol derived from L-serine. Convert the alcohol into a good leaving group (e.g., a tosylate) using p-toluenesulfonyl chloride and triethylamine in anhydrous dichloromethane (DCM) at 0 °C.

  • Michael Acceptor Formation: Couple the intermediate with an α,β-unsaturated ester to form the linear Michael acceptor precursor.

  • Anionic 4-exo-tet Cyclization (The Critical Step):

    • Dissolve the precursor in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Causality: Low temperature is strictly required to prevent epimerization of the α-stereocenter and suppress intermolecular side reactions.

    • Slowly add 1.1 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS). The strong base deprotonates the activated carbon, triggering the intramolecular attack on the tosylate to close the 4-membered ring.

  • Quenching and Separation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The reaction yields a thermodynamic mixture of cis and trans diastereomers. Separate these via high-performance silica gel chromatography.

  • Global Deprotection: Treat the isolated trans-isomer with 6M HCl at reflux for 12 hours to remove the N-protecting groups and hydrolyze the esters to free carboxylic acids.

  • Self-Validation System:

    • Verify the trans geometry using ¹H-NMR. The coupling constant ( J ) between the C2 and C3 protons on the azetidine ring is diagnostic: Jcis​ is typically 7–9 Hz, whereas Jtrans​ is 2–6 Hz.

    • Confirm enantiomeric excess (ee > 99%) using chiral HPLC against a racemic standard.

Pharmacological Screening & Receptor Binding

To validate the biological targets of the synthesized isomers, a tiered screening approach is employed, evaluating affinity at native ionotropic receptors and cloned metabotropic/transporter targets [2].

Screening Start Azetidine Isomer Library iGluR Ionotropic Receptors (NMDA, AMPA, Kainate) Start->iGluR mGluR Metabotropic Receptors (Group I, II, III) Start->mGluR Transporters Glutamate Transporters (EAAT1-3) Start->Transporters Assay1 Radioligand Binding (Native Rat Cortex) iGluR->Assay1 Assay2 Functional FLIPR Assay (Cloned Receptors) mGluR->Assay2 Transporters->Assay2

Pharmacological evaluation workflow for azetidinic glutamate analogues.
Protocol 2: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the competitive binding affinity ( Ki​ ) of t-CAA isomers at the NMDA receptor.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate.

  • Assay Incubation:

    • In a 96-well plate, combine 100 µg of membrane protein, 2 nM of [³H]CGP39653 (a highly selective competitive NMDA antagonist), and varying concentrations of the azetidine test compound (1 nM to 100 µM).

    • Causality: [³H]CGP39653 is chosen over [³H]glutamate to avoid confounding binding from AMPA/Kainate receptors and EAATs present in the crude membrane preparation.

  • Equilibration: Incubate the plates at 4 °C for 60 minutes to reach binding equilibrium.

  • Filtration and Detection: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter.

  • Self-Validation System: Include 1 mM unlabeled L-glutamate in control wells to define non-specific binding (NSB). Calculate the IC₅₀ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Kozikowski, A. P., Liao, Y., Tückmantel, W., Wang, S., Pshenichkin, S., Surin, A., Thomsen, C., & Wroblewski, J. T. (1996). Synthesis and biology of the rigidified glutamate analogue, trans-2-carboxyazetidine-3-acetic acid (t-CAA). Bioorganic & Medicinal Chemistry Letters, 6(21), 2559-2564. URL:[Link]

  • Bräuner-Osborne, H., Bunch, L., Chopin, N., Couty, F., Evano, G., Jensen, A. A., Kusk, M., Nielsen, B., & Rabasso, N. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry, 3(21), 3926-3936. URL:[Link]

Foundational

A Methodological Guide to Characterizing the In Vivo Pharmacokinetics of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

Abstract (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is a conformationally constrained analog of glutamate and a potent, selective agonist for the excitatory amino acid transporter 2 (EAAT2). The therapeutic pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is a conformationally constrained analog of glutamate and a potent, selective agonist for the excitatory amino acid transporter 2 (EAAT2). The therapeutic potential of EAAT2 activators in mitigating glutamate excitotoxicity is significant for a range of neurological disorders, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2][3][4] A thorough understanding of the compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is a critical prerequisite for its advancement as a clinical candidate. This technical guide presents a comprehensive, field-proven framework for determining the in vivo pharmacokinetics of this novel chemical entity, with a focus on preclinical rodent models. It provides not just procedural steps but the scientific rationale behind experimental design choices, from bioanalytical method development to data interpretation, ensuring a robust and self-validating approach to pharmacokinetic characterization.

Introduction to (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid belongs to a class of azetidine dicarboxylic acid derivatives. Its rigid, four-membered ring structure provides a unique stereochemical configuration that allows for high-affinity and selective interaction with the astrocytic glutamate transporter EAAT2.[3][4] This transporter is responsible for the clearance of over 80% of synaptic glutamate, and its dysfunction is a key pathological feature in many neurodegenerative diseases.[1][3] By enhancing EAAT2 activity, this compound has the potential to restore glutamate homeostasis and protect neurons from excitotoxic damage.[2]

However, the physicochemical properties of this molecule—specifically its dicarboxylic acid nature—suggest it is a polar, hydrophilic compound.[5] Such characteristics often present significant challenges for drug development, including poor oral absorption, limited ability to cross the blood-brain barrier (BBB), and rapid renal clearance.[6] Therefore, a rigorous pharmacokinetic evaluation is essential to understand its disposition in the body and to guide further development, such as formulation strategies or prodrug approaches to enhance central nervous system (CNS) exposure.[7]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Given the polar nature of the analyte, a sensitive and selective method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required.[8]

2.1 Rationale for Method Selection

The analyte's two carboxylic acid groups and azetidine core result in high polarity and low retention on traditional reversed-phase chromatography columns.[6][8] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation method of choice for such small, polar molecules.[8] Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, allowing for accurate quantification in complex biological matrices like plasma and brain homogenate.

2.2 Protocol: LC-MS/MS Method Validation

The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure data reliability.[9][10][11][12]

Step-by-Step Validation Protocol:

  • System Suitability: Before each run, inject a standard solution to verify instrument performance, including peak shape, retention time, and signal intensity.

  • Selectivity & Specificity: Analyze at least six blank matrix samples from individual donors to confirm the absence of interfering peaks at the retention time of the analyte and internal standard (IS).

  • Calibration Curve: Prepare a calibration curve using at least eight non-zero standards by spiking known concentrations of the analyte into the blank matrix. The curve should be fitted with a linear, weighted (1/x² or 1/x) regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, High) in at least five replicates. Intraday and interday precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte's response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte's peak area in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the analyte's stability in the biological matrix under various conditions:

    • Bench-top stability: At room temperature for the expected duration of sample handling.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Long-term storage stability: At the intended storage temperature (e.g., -80°C) for the duration of the study.

In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is crucial for generating meaningful PK data. The following describes a typical preclinical study in Sprague-Dawley rats, a common model for early pharmacokinetic assessment.[13]

3.1 Diagram: In Vivo Pharmacokinetic Workflow

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis & Reporting A Animal Acclimatization (Sprague-Dawley Rats) B Dose Formulation (IV & PO Solutions) A->B D Intravenous (IV) Dosing (n=3-5 rats) B->D E Oral (PO) Dosing (n=3-5 rats) B->E C Bioanalytical Method Validation (LC-MS/MS) I LC-MS/MS Analysis C->I Validated Method F Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) D->F E->F G Optional: Brain Tissue Collection (Terminal) F->G H Plasma Sample Processing (Protein Precipitation) H->I J PK Parameter Calculation (NCA using Phoenix WinNonlin) I->J K Data Interpretation & Report J->K

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

3.2 Experimental Design Parameters
ParameterRationale & Details
Animal Model Male Sprague-Dawley rats (250-300g). A widely used, well-characterized model for PK studies. Cannulation (e.g., jugular vein) is recommended for serial blood sampling to reduce animal stress and improve data quality.
Housing Controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Animals should be fasted overnight before oral dosing.
Groups Group 1 (IV): Intravenous bolus administration via tail vein or cannula. Dose: 1-2 mg/kg. The IV route provides 100% bioavailability and is essential for calculating key parameters like clearance and volume of distribution.
Group 2 (PO): Oral gavage administration. Dose: 5-10 mg/kg. The oral route is necessary to determine oral bioavailability (F%). A higher dose is used to account for potential poor absorption.
Dose Formulation The compound should be dissolved in a suitable vehicle (e.g., saline, PBS, or a solution with a solubilizing agent like 5% DMSO/40% PEG400/55% saline) to ensure complete dissolution.
Blood Sampling Serial blood samples (~100-150 µL) collected into EDTA-coated tubes at pre-dose (0) and multiple time points post-dose (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr). The sampling schedule must be designed to adequately capture the Cmax, distribution, and elimination phases.
Sample Processing Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Plasma is transferred to a new set of labeled tubes and stored at -80°C until analysis.
Brain Penetration For CNS drug candidates, a satellite group of animals may be included for terminal brain collection at selected time points (e.g., 1 and 4 hours post-dose) to assess brain-to-plasma concentration ratios.[7][14]
Data Analysis and Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

4.1 Key Pharmacokinetic Parameters

The table below summarizes the key parameters to be determined and their significance in drug development.

ParameterAbbreviationDescription & Significance
Maximum Concentration CmaxThe highest observed concentration in plasma. Crucial for assessing efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached. Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time. AUC(0-t) is calculated to the last measurable time point; AUC(0-inf) is extrapolated to infinity.
Half-Life The time required for the plasma concentration to decrease by half. Determines the dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination processes. Calculated from the IV dose/AUC(0-inf).
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for determining the feasibility of an oral drug.
Interpretation and Next Steps

The results of this initial pharmacokinetic study provide a foundational understanding of the compound's behavior in vivo.

  • High Clearance and Low Oral Bioavailability: If the compound exhibits rapid clearance (approaching liver or renal blood flow) and poor bioavailability (F% < 10%), this would confirm the challenges predicted by its polar structure. Such a profile might necessitate investigation into alternative delivery routes (e.g., intranasal for CNS targets) or medicinal chemistry efforts to design a suitable prodrug.[7]

  • Low Volume of Distribution: A low Vd would suggest the compound is largely confined to the systemic circulation and does not distribute extensively into tissues, which could be a significant hurdle for a CNS-targeted drug.

  • Brain-to-Plasma Ratio: A low brain-to-plasma ratio (<0.1) would indicate poor BBB penetration, a critical challenge to overcome for therapeutic efficacy in neurological disorders.[14]

The data generated through this comprehensive guide will enable a data-driven decision on the future development path for (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, ensuring that subsequent efficacy and toxicology studies are designed with a clear understanding of its pharmacokinetic properties.

References
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][9][12]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link][11]

  • Aragen Bioscience. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. [Link][7]

  • Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link][13]

  • IntechOpen. (2022). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). [Link][14]

  • Rodgers, K.J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link][8]

  • ACS Medicinal Chemistry Letters. (2022). Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. [Link][1]

  • Neuroscience News. (2024). What are EAAT2 stimulants and how do they work?[Link][2]

  • Rothstein, J.D., et al. (2005). Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases. Future Medicinal Chemistry, 2(2), 337-353. [Link][3]

  • Frontiers in Neuroscience. (2019). Epigenetic Regulation of Excitatory Amino Acid Transporter 2 in Neurological Disorders. [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733519, (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid. [Link][5]

  • Bioanalysis Zone. (2025). FDA issues final guidance on bioanalytical method validation. [Link][9]

  • BioPharma PEG. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][10]

Sources

Exploratory

Comprehensive Analytical and Pharmacological Profiling of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

Introduction & Chemical Identity The development of conformationally constrained amino acids is a cornerstone of modern neuropharmacology and structural biology. Among these, azetidine-2-carboxylic acid derivatives serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

The development of conformationally constrained amino acids is a cornerstone of modern neuropharmacology and structural biology. Among these, azetidine-2-carboxylic acid derivatives serve as critical rigidified analogues of endogenous neurotransmitters. Specifically, (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is a highly polar, zwitterionic small molecule. While its enantiomer, the (2S,3S) isomer (commonly known as t-CAA), is a well-documented agonist for glutamate receptors, the (2R,3R) stereoisomer is frequently utilized as a structurally identical but pharmacologically inactive negative control [1, 2].

Accurate analytical characterization—particularly the determination of its exact mass and molecular weight—is paramount for differentiating this compound from isobaric metabolites in complex biological matrices during pharmacokinetic (PK) profiling.

Quantitative Physicochemical Data

To establish a self-validating analytical framework, researchers must rely on high-precision mass calculations. Table 1 summarizes the core quantitative data required for High-Resolution Mass Spectrometry (HRMS) targeting.

Table 1: Physicochemical and Mass Spectrometry Parameters

PropertyValueAnalytical Relevance
Chemical Formula C₆H₉NO₄Fundamental elemental composition.
Average Molecular Weight 159.14 g/mol Reagent preparation and molarity calculations.
Monoisotopic Exact Mass 159.05316 DaCore target for HRMS identification [1, 3].
[M+H]⁺ Exact Mass 160.06044 DaPrecursor ion target in ESI+ mode.
[M-H]⁻ Exact Mass 158.04588 DaPrecursor ion target in ESI- mode.
Topological Polar Surface Area 86.6 ŲIndicates high polarity; necessitates HILIC chromatography.

Pharmacological Context: The Glutamate Analogue Paradigm

L-Glutamate is a highly flexible molecule capable of adopting multiple conformations to bind various excitatory amino acid receptors (iGluRs, mGluRs) and transporters (EAATs). By embedding the amino acid backbone into a four-membered azetidine ring, the spatial relationship between the two carboxylic acid groups and the amine is locked [2].

The (2S,3S) isomer successfully mimics the extended conformation of glutamate, acting as a potent ligand. Conversely, the (2R,3R)-isomer projects its functional groups in a distinct spatial vector that fails to engage the receptor binding pockets. This stereospecificity makes the (2R,3R)-isomer an indispensable probe for validating receptor-mediated causality in in vitro assays, ensuring that observed biological effects are due to specific receptor engagement rather than off-target electrostatic interactions.

G Glu L-Glutamate (Flexible Native Ligand) Receptor Glutamate Receptors (iGluR / mGluR / EAAT) Glu->Receptor Activates tCAA (2S,3S)-t-CAA (Constrained Agonist) tCAA->Receptor Binds & Modulates R_Isomer (2R,3R)-Isomer (Inactive Probe) R_Isomer->Receptor No Binding (Negative Control)

Caption: Stereospecificity of constrained glutamate analogues at excitatory amino acid receptors.

High-Resolution Mass Spectrometry (HRMS) Workflow

Quantifying highly polar, low-molecular-weight compounds like (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid presents distinct analytical challenges. Standard reversed-phase (C18) chromatography fails to retain such zwitterionic molecules, causing them to elute in the void volume where severe ion suppression from endogenous salts occurs [4].

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC provides an orthogonal retention mechanism driven by hydrogen bonding and analyte partitioning into a water-rich layer immobilized on the stationary phase. Coupled with HRMS, the exact mass of 159.053 Da acts as an intrinsic, self-validating filter, eliminating isobaric interferences (e.g., C₇H₁₁NO₃ variants) using a narrow mass extraction window (<5 ppm).

LCMS Sample 1. Sample Prep (Protein Precipitation) Chrom 2. HILIC Chromatography (Polar Retention) Sample->Chrom Supernatant Ion 3. ESI Source (Positive/Negative Mode) Chrom->Ion Eluent Mass 4. HRMS Q-TOF (Exact Mass: 159.053 Da) Ion->Mass Gas Phase Ions Data 5. Data Analysis (Extracted Ion Chromatogram) Mass->Data m/z Spectra

Caption: Step-by-step HILIC-HRMS workflow for the quantification of polar azetidine amino acids.

Experimental Protocol: HILIC-ESI-QTOF Analysis

The following methodology details a self-validating system for the extraction and precise quantification of the target analyte from biological matrices.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma or tissue homogenate into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: ACN effectively denatures and precipitates large proteins while maintaining the solubility of the highly polar azetidine derivative. The addition of formic acid ensures the carboxylic acid moieties remain protonated, stabilizing the molecule during extraction.

  • Isolate: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column Selection: Utilize a SeQuant ZIC-HILIC column (150 × 2.1 mm, 3.5 µm) or an equivalent zwitterionic stationary phase.

  • Mobile Phases:

    • Phase A: 10 mM Ammonium formate in Water (pH 3.0).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Initiate at 90% B, holding for 2 minutes to ensure retention of the polar analyte. Linearly decrease to 40% B over 10 minutes to elute the compound, followed by a 5-minute re-equilibration at 90% B.

    • Causality: In HILIC, the organic solvent (ACN) acts as the weak solvent. Starting with high organic content forces the polar analyte to partition into the aqueous layer on the silica surface, preventing void-volume elution and subsequent ion suppression.

Step 3: Mass Spectrometry Detection
  • Ionization: Operate the Q-TOF in Electrospray Ionization Positive (ESI+) mode.

  • Source Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Data Acquisition: Extract the exact mass of the protonated precursor [M+H]+ at m/z 160.0604 .

    • Causality: Applying a strict mass tolerance window of <5 ppm ensures that only the target formula (C₆H₁₀NO₄⁺) is integrated, providing absolute confidence in peak assignment and validating the assay's specificity against endogenous biological noise [3, 4].

Conclusion

The rigorous characterization of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid hinges on the precise understanding of its exact mass (159.05316 Da) and its highly polar physicochemical nature. By leveraging HILIC-HRMS workflows, researchers can effectively bypass the limitations of traditional reversed-phase chromatography, ensuring robust, self-validating quantification. Furthermore, understanding its structural distinction from its active (2S,3S) counterpart empowers drug development professionals to utilize it effectively as a stereospecific probe in glutamate receptor pharmacology.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733519, (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid". PubChem. URL:[Link]

  • Bräuner-Osborne, H., Bunch, L., Chopin, N., Couty, F., Evano, G., Jensen, A. A., Kusk, M., Nielsen, B., & Rabasso, N. (2005). "Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters". Organic & Biomolecular Chemistry, 3(21), 3926-3936. URL:[Link]

  • Stegmann, T. A., et al. (2020). "Organic aerosol source apportionment in Zurich using an extractive electrospray ionization time-of-flight mass spectrometry". Atmospheric Chemistry and Physics, 20(19), 11189-11215. URL:[Link]

  • Wang, J., et al. (2024). "De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment". Journal of Agricultural and Food Chemistry, 72(40), 22591-22601. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Conformationally constrained ligand synthesis for neuropharmacological profiling of glutamate receptors and transporters.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Conformationally constrained ligand synthesis for neuropharmacological profiling of glutamate receptors and transporters.

Introduction & Scientific Rationale

The development of rigidified amino acid analogues is a cornerstone of modern neuropharmacology. Derivatives of azetidine-2-carboxylic acid, particularly stereoisomers of trans-2-carboxyazetidine-3-acetic acid (t-CAA), serve as conformationally constrained analogues of L-glutamic acid[1][2]. These molecules are critical for mapping the spatial requirements of the binding pockets in ionotropic/metabotropic glutamate receptors (iGluRs/mGluRs) and excitatory amino acid transporters (EAATs)[1].

The four-membered azetidine ring provides a robust and rigid structural scaffold that severely restricts the rotational degrees of freedom of the attached pharmacophores[3]. Synthesizing the specific (2R,3R) enantiomer requires rigorous stereocontrol to maintain the trans relationship between the C2-carboxylic acid and the C3-carboxymethyl group. This application note details a self-validating, highly reliable synthetic route utilizing a stereocontrolled 4-exo-tet cyclization.

Mechanistic Overview: The 4-exo-tet Cyclization

Expertise & Causality in Experimental Design: Forming a four-membered azetidine ring is thermodynamically and kinetically challenging due to significant ring strain (approximately 26 kcal/mol). To overcome this activation barrier, this protocol employs an intramolecular 4-exo-tet nucleophilic substitution[1].

  • Activation: The acyclic precursor—derived from a chiral pool to pre-establish the absolute configuration—features a primary alcohol that is converted into a highly reactive methanesulfonate (mesylate) leaving group.

  • Cyclization: Under basic conditions and elevated temperatures, the secondary benzylamine acts as an internal nucleophile. The trans-(2R,3R) configuration is thermodynamically favored during the transition state; the system naturally minimizes steric repulsion between the bulky C2-tert-butyl ester and the C3-methoxycarbonylmethyl group, ensuring high diastereoselectivity.

  • Deprotection: A sequential hydrogenolysis and acidic hydrolysis safely unmasks the zwitterionic amino acid without degrading the strained heterocycle.

Synthesis Workflow Visualization

SynthesisWorkflow A Acyclic Chiral Precursor (Amino Alcohol) B O-Mesylation (Alcohol Activation) A->B MsCl, Et3N, DCM, 0°C C 4-exo-tet Cyclization (Ring Closure) B->C DIPEA, MeCN, Reflux D Protected Azetidine (2R,3R-trans isomer) C->D Intramolecular Substitution E Hydrogenolysis (N-Debenzylation) D->E Pd/C, H2 (1 atm), MeOH F Acidic Hydrolysis (Global Deprotection) E->F 6M HCl, 60°C G (2R,3R)-3-(carboxymethyl) azetidine-2-carboxylic acid F->G Dowex 50WX8 Purification

Figure 1: Stereocontrolled synthetic workflow for (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid.

Reagents and Equipment

  • (2R,3S)-1-(tert-butyl)-5-methyl-2-(benzylamino)-3-(hydroxymethyl)pentanedioate (Chiral acyclic precursor)

  • Methanesulfonyl chloride (MsCl, 99%)

  • Triethylamine (Et₃N, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Palladium on Carbon (10% Pd/C)

  • Dowex® 50WX8 hydrogen form (strongly acidic cation exchange resin)

  • Solvents: Anhydrous Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), Methanol (MeOH)

  • Equipment: Schlenk line for inert atmosphere, rotary evaporator, lyophilizer, high-pressure hydrogen balloon.

Step-by-Step Experimental Protocol

Phase 1: Mesylation of the Acyclic Precursor

Objective: Activate the primary alcohol to establish a potent leaving group for the subsequent ring closure.

  • Preparation: Dissolve the acyclic precursor (10.0 mmol, 3.37 g) in anhydrous CH₂Cl₂ (50 mL) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Add Et₃N (15.0 mmol, 2.1 mL) in one portion. Subsequently, add MsCl (12.0 mmol, 0.93 mL) dropwise over 15 minutes via a syringe pump.

    • Causality Note: Dropwise addition is critical to control the highly exothermic nature of mesylation and to prevent unwanted side reactions, such as the displacement of the mesylate by chloride ions.

  • Reaction: Stir the mixture for 2 hours at 0 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate as a pale yellow oil. Proceed immediately to Phase 2 to prevent degradation.

Phase 2: 4-exo-tet Cyclization

Objective: Form the strained azetidine core via an intramolecular nucleophilic substitution[1].

  • Dilution: Dissolve the crude mesylate in anhydrous MeCN (100 mL) to achieve a concentration of approximately 0.1 M.

    • Causality Note: Operating at high dilution (≤ 0.1 M) is a thermodynamic necessity to favor the unimolecular intramolecular cyclization over bimolecular intermolecular oligomerization.

  • Base Addition: Add DIPEA (20.0 mmol, 3.5 mL) to the solution.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) for 24 hours under argon.

  • Purification: Cool the mixture to room temperature and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate, 4:1) to afford the protected intermediate: (2R,3R)-1-benzyl-2-(tert-butoxycarbonyl)-3-(methoxycarbonylmethyl)azetidine.

Phase 3: Global Deprotection & Isolation

Objective: Unmask the functional groups to yield the free zwitterionic amino acid[4].

  • Hydrogenolysis (N-Debenzylation): Dissolve the protected azetidine (5.0 mmol) in MeOH (30 mL). Carefully add 10% Pd/C (0.1 equiv, 0.5 mmol). Purge the flask with H₂ gas and stir vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Acidic Hydrolysis: Dissolve the N-deprotected intermediate in 6M aqueous HCl (20 mL). Heat the solution to 60 °C for 6 hours.

    • Causality Note: 6M HCl at 60 °C provides the exact harshness required to cleave the sterically hindered tert-butyl ester and the methyl ester simultaneously, without providing enough thermal energy to trigger ring-opening of the strained azetidine.

  • Concentration: Remove the aqueous acid in vacuo to yield the crude hydrochloride salt.

  • Ion-Exchange Chromatography: Load the crude residue onto a column packed with Dowex 50WX8 resin (H⁺ form). Wash the column extensively with deionized water until the eluent reaches a neutral pH. Elute the target zwitterion using 1M aqueous NH₄OH.

  • Lyophilization: Collect the ninhydrin-positive fractions, freeze, and lyophilize to afford pure (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid as a white powder.

Analytical Validation Data

To ensure a self-validating protocol, compare the synthesized compound against the following expected analytical parameters[4].

Analytical ParameterExpected Value / RangeStructural Significance
Molecular Formula C₆H₉NO₄Confirms global deprotection.
Molecular Weight 159.14 g/mol Matches theoretical mass[4].
Exact Mass (HRMS) 159.0531 DaVerifies isotopic composition[4].
¹H NMR (D₂O, 400 MHz) δ ~4.50 (d, C2-H), ~3.95-4.15 (m, C4-H₂), ~3.30 (m, C3-H), ~2.60 (m, -CH₂COOH)Confirms azetidine ring integrity and trans coupling constants.
¹³C NMR (D₂O, 100 MHz) δ ~175.0, 173.5 (C=O), 65.2 (C2), 48.5 (C4), 35.1 (C3), 32.0 (-CH₂-)Validates the carbon skeleton.
Physical State White solid (Zwitterion)Indicates high purity post-ion exchange.

References

1.[4] Title: (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid - PubChem - NIH Source: nih.gov URL:

2.[1] Title: Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters Source: rsc.org URL:

3.[2] Title: Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid and their N-methyl derivatives Source: acs.org URL:

4.[3] Title: Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: acs.org URL:

Sources

Application

In vivo administration and dosing protocols for rigidified glutamate analogues

Title: In Vivo Administration and Dosing Protocols for Rigidified Glutamate Analogues Subtitle: A Preclinical Application Note for Targeted Glutamatergic Modulation Introduction: The Causality of Conformational Constrain...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Administration and Dosing Protocols for Rigidified Glutamate Analogues Subtitle: A Preclinical Application Note for Targeted Glutamatergic Modulation

Introduction: The Causality of Conformational Constraint

Endogenous glutamate is a highly flexible molecule capable of adopting multiple spatial conformations, allowing it to bind indiscriminately across the entire spectrum of ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. In vivo, this pan-activation complicates the isolation of specific neural circuits and is a primary driver of1[1].

To overcome this, medicinal chemists synthesize "rigidified" or "conformationally constrained" analogues. By restricting the carbon backbone (often via cyclization, such as in azetidine or cyclopropyl derivatives), the molecule is locked into a specific geometry. This structural rigidity forces the analogue to selectively fit into the binding pockets of distinct receptor subtypes while sterically clashing with others. For instance, naturally occurring constrained analogues like kainate and domoate selectively target AMPA and kainate receptors, producing2[2]. Conversely, synthetic analogues like LY379268 and DCG-IV are engineered to selectively activate group II mGluRs (mGluR2/3), initiating presynaptic inhibition[3][4].

Pharmacokinetic Considerations and Route Selection

The primary bottleneck for the in vivo application of rigidified glutamate analogues is blood-brain barrier (BBB) permeability. The highly polar nature of glutamate mimetics often restricts systemic administration.

  • Systemic Administration: Highly optimized analogues like LY379268 exhibit sufficient BBB penetration (achieving ~10% brain/plasma retention, yielding 3[3]). This permits systemic dosing routes (i.p., s.c., or i.v.) for behavioral and neuroprotective assays[3][5][6].

  • Central Administration: Analogues with poor BBB penetration or dose-limiting peripheral off-target effects (such as DCG-IV) require direct central nervous system (CNS) delivery. This is achieved via intracerebroventricular (ICV), intrathecal, or4[4].

Quantitative Dosing Guidelines

The following table summarizes validated in vivo dosing parameters for key rigidified glutamate analogues based on their receptor targets and pharmacokinetic profiles.

AnalogueReceptor TargetPreferred RouteTypical In Vivo DosePrimary Application / Phenotype
LY379268 mGluR2/3 (Agonist)Systemic (i.p. / s.c.)3 – 20 mg/kg5[5], Huntington's disease models[3].
LY379268 mGluR2/3 (Agonist)Systemic (i.v.)0.01 – 0.56 mg/kg6[6].
DCG-IV Group II mGluR (Agonist)Central (Intra-amygdala)1 nmol / µL4[4].
Kainate AMPA / Kainate (Agonist)Systemic (i.p.)35 mg/kg2[2].

Pathway Visualization

The mechanism by which rigidified group II mGluR agonists exert their neuroprotective and synaptic effects is driven by presynaptic inhibition.

G Analog Rigidified Glutamate (e.g., LY379268, DCG-IV) Receptor Presynaptic mGluR2/3 (Target Activation) Analog->Receptor Selective Binding Gi_Go Gi/o Protein Coupling Receptor->Gi_Go Activation cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) Gi_Go->cAMP Downregulation Ca2 ↓ Presynaptic Ca2+ Influx cAMP->Ca2 Ion Channel Modulation Glutamate ↓ Glutamate Release (Neuroprotection) Ca2->Glutamate Synaptic Inhibition Antagonist LY341495 (Antagonist Control) Antagonist->Receptor Competitive Blockade

Signaling pathway of rigidified mGluR2/3 agonists leading to presynaptic glutamate inhibition.

Step-by-Step Experimental Protocols

Protocol A: Systemic Administration of LY379268 for Neurobehavioral Assays

This protocol leverages the BBB permeability of LY379268 to study systemic mGluR2/3 activation.

  • Formulation: Dissolve LY379268 powder in sterile 0.9% physiological saline. The compound is highly water-soluble; vortex gently until the solution is completely clear.

  • Dose Calculation: Calculate the injection volume based on a target dose of5[5] or up to the3[3] for chronic neurodegeneration models.

  • Administration: Using a 27G needle, inject the solution intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Pharmacokinetic Window: Allow 30 to 60 minutes post-injection before commencing behavioral testing or inducing excitotoxic stress. This window ensures optimal BBB penetration and receptor occupancy[5].

Protocol B: Stereotaxic Intra-Amygdala Infusion of DCG-IV

Because DCG-IV lacks sufficient BBB permeability, targeted CNS infusion is required to study localized synaptic plasticity.

  • Formulation: Dissolve DCG-IV in a minimal volume of dimethyl sulfoxide (DMSO), then dilute with artificial cerebrospinal fluid (aCSF) to achieve a final concentration of 1 nmol/µL. Critical Step: Ensure the final DMSO concentration is ≤0.1% to prevent vehicle-induced neurotoxicity or basal synaptic transmission artifacts[4].

  • Surgical Preparation: Anesthetize the subject and secure it in a stereotaxic frame. Expose the skull, level the head, and drill burr holes above the predetermined coordinates for the basolateral amygdala.

  • Microinfusion: Lower a 33G microinjector cannula into the target site. Using a programmable microinfusion pump, deliver4[4].

  • Diffusion and Withdrawal: Leave the injection cannula in place for an additional 5 minutes post-infusion. This prevents the capillary backflow of the drug along the needle tract, ensuring localized receptor activation.

Trustworthiness: Establishing Self-Validating Systems

In preclinical pharmacology, observing a phenotypic change following the administration of a rigidified analogue is insufficient to prove target engagement. The protocol must be a self-validating system. To ensure the observed effects are genuinely driven by the intended receptor and not an off-target anomaly of the constrained backbone, every experimental design must include a pharmacological rescue cohort.

Validation Standard: Co-administer or pre-treat subjects with a highly selective competitive antagonist. For example, the amnesic effect of DCG-IV in fear-potentiated startle paradigms must be4[4]. If the phenotype is not reversed, the analogue's effect is likely due to off-target binding.

References

  • A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases | ACS Publications |1

  • AMPA receptors and stargazin-like transmembrane AMPA receptor-regulatory proteins mediate hippocampal kainate neurotoxicity | PNAS | 2

  • Activation of group II metabotropic glutamate receptors induces depotentiation in amygdala slices and reduces fear-potentiated startle in rats | PMC | 4

  • Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo | PMC | 5

  • The Group 2 Metabotropic Glutamate Receptor Agonist LY379268 Rescues Neuronal, Neurochemical and Motor Abnormalities in R6/2 Huntington's Disease Mice | PMC | 3

  • Effects of the mGluR2/3 receptor agonist LY379268 on the reinforcing strength of cocaine in rhesus monkeys | PMC | 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for (2R,3R)-t-CAA Purification

Welcome to the technical support center for the purification of (2R,3R)-trans-Cyclohexyl-β-alanine hydrochloride (t-CAA). This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2R,3R)-trans-Cyclohexyl-β-alanine hydrochloride (t-CAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this chiral amine salt. By understanding the underlying principles of crystallization, you can effectively troubleshoot issues and optimize your purification process for higher yield and purity.

I. Foundational Principles of (2R,3R)-t-CAA Crystallization

(2R,3R)-t-CAA is a chiral amine hydrochloride salt. The purification of such compounds via crystallization is a critical step in pharmaceutical manufacturing to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards.[1][2][3] The process relies on creating a supersaturated solution from which the desired t-CAA crystals will nucleate and grow, leaving impurities behind in the mother liquor. Key to this process is the selection of an appropriate solvent system and precise control over process parameters like temperature, cooling rate, and agitation.[1][4]

Core Concepts:
  • Supersaturation: The driving force for crystallization. It is achieved when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[4] This can be induced by cooling, solvent evaporation, or the addition of an anti-solvent.

  • Nucleation: The initial formation of small, stable crystal nuclei from the supersaturated solution. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent increase in the size of the nuclei. The rate of crystal growth is a critical factor influencing the final crystal size distribution (CSD) and purity.[5][6]

  • Polymorphism: The ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility and stability. While not extensively documented for t-CAA in the provided context, it is a crucial consideration for many active pharmaceutical ingredients (APIs).

II. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues that may arise during the crystallization of (2R,3R)-t-CAA, presented in a question-and-answer format.

Q1: My t-CAA is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens when the solution is highly supersaturated, and the temperature is above the melting point of the solute in the solvent.[7]

Causality:

  • Excessive Supersaturation: Rapid cooling or the addition of too much anti-solvent can create a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.

  • Presence of Impurities: Impurities can depress the melting point of the solute and interfere with the crystal lattice formation, promoting oiling out.[8][9]

Solutions:

  • Reduce the Cooling Rate: A slower cooling profile allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oil formation.[5][10]

  • Increase Solvent Volume: Add a small amount of the primary (good) solvent to reduce the level of supersaturation before cooling.[7]

  • Seeding: Introduce a small quantity of pure t-CAA crystals (seed crystals) at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the energy barrier for primary nucleation, preventing oiling out.

  • Solvent System Modification: If the problem persists, re-evaluate your solvent system. A solvent in which t-CAA is slightly less soluble at higher temperatures might be beneficial.

Q2: The crystallization yield is very low. What are the likely causes and how can I improve it?

A2: A low yield indicates that a significant amount of your t-CAA remains dissolved in the mother liquor after the crystallization process.

Causality:

  • Incomplete Crystallization: The final temperature of your crystallization may be too high, or the holding time at the final temperature is too short.

  • Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good a solvent for t-CAA at the final crystallization temperature.[7]

  • Excessive Solvent Volume: Using too much solvent will result in a lower concentration of t-CAA, and therefore a lower yield upon cooling.[7]

Solutions:

  • Optimize the Final Temperature and Time: Lower the final cooling temperature and/or increase the holding time to allow for maximum crystallization.

  • Solvent Screening: Conduct solubility studies to find a solvent system where t-CAA has high solubility at elevated temperatures and low solubility at lower temperatures.[11] Common solvents for amine salts include alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.[12]

  • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent (a solvent in which t-CAA is poorly soluble) to the solution to induce further precipitation. The anti-solvent should be miscible with the primary solvent.[13][14]

  • Concentrate the Solution: If you have used too much solvent, carefully evaporate a portion of it to increase the t-CAA concentration before cooling.[7]

Q3: The resulting t-CAA crystals are very fine or needle-shaped, making them difficult to filter and dry. How can I control the crystal morphology?

A3: Fine or needle-like crystals often result from rapid nucleation and/or anisotropic crystal growth.[15][16] These morphologies can lead to poor filtration, washing, and drying characteristics.[16]

Causality:

  • High Supersaturation: Rapid cooling or high concentrations can lead to a burst of primary nucleation, resulting in a large number of small crystals.[5]

  • Anisotropic Growth: The crystal structure of t-CAA may inherently favor faster growth in one dimension, leading to a needle-like habit.[17]

Solutions:

  • Control Supersaturation: Employ a slower cooling rate, especially during the initial stages of crystallization, to promote the growth of fewer, larger crystals.[6]

  • Seeding: A well-defined seeding protocol with a known quantity and size of seed crystals can help control the number of nuclei and promote more uniform growth.

  • Agitation: Optimize the stirring rate. While agitation is necessary for heat and mass transfer, excessive agitation can lead to secondary nucleation and crystal breakage, resulting in smaller particles.[1]

  • Solvent Modification: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to see if a more equant crystal shape can be obtained.[16]

Q4: The purity of my isolated t-CAA is not meeting the required specifications. What are the potential sources of contamination and how can I mitigate them?

A4: Impurities can be incorporated into the crystal product through various mechanisms, including surface adsorption, inclusion, and co-crystallization.[18][19]

Causality:

  • Adherence of Mother Liquor: Impurities dissolved in the mother liquor can remain on the crystal surface after filtration.

  • Inclusion: Pockets of mother liquor can become trapped within the growing crystals, especially during periods of rapid growth.[19]

  • Co-crystallization: Structurally similar impurities may be incorporated into the t-CAA crystal lattice.

Solutions:

  • Effective Washing: Ensure the filter cake is washed with a cold, appropriate solvent in which t-CAA is sparingly soluble but the impurities are more soluble.

  • Recrystallization: A second crystallization step is often the most effective way to remove stubborn impurities.[20][21]

  • Controlled Crystal Growth: Slower crystal growth rates generally lead to higher purity crystals as there is more time for impurity molecules to diffuse away from the growing crystal surface.[9]

  • Charcoal Treatment: If the impurities are colored or are non-polar, a treatment with activated carbon before crystallization can effectively remove them.[12]

III. Frequently Asked Questions (FAQs)

Q: What is a good starting point for selecting a solvent for t-CAA crystallization? A: For amine hydrochloride salts like t-CAA, polar protic solvents are often a good starting point. Consider screening solvents such as methanol, ethanol, isopropanol, water, and their mixtures.[11][12] The ideal solvent will dissolve t-CAA at an elevated temperature but have low solubility at room temperature or below.

Q: How much seed crystal should I use? A: A typical starting point for seeding is 0.1-1.0% by weight of the expected final crystal mass. The optimal amount will depend on your specific process and desired crystal size distribution.

Q: What is a typical cooling profile for a cooling crystallization? A: A non-linear cooling profile is often more effective than a linear one.[5][6] A common strategy is to cool slowly at the beginning of the process to control nucleation and early growth, and then increase the cooling rate at lower temperatures where the supersaturation is lower.

Q: Can I use an anti-solvent to improve my yield? A: Yes, anti-solvent crystallization can be very effective. The anti-solvent should be miscible with your primary solvent and one in which t-CAA has very low solubility.[14] The anti-solvent should be added slowly to a solution of t-CAA to avoid rapid, uncontrolled precipitation.

IV. Experimental Protocols & Data

Protocol 1: Solvent Screening for (2R,3R)-t-CAA
  • Accurately weigh approximately 100 mg of (2R,3R)-t-CAA into several vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, water, acetone, ethyl acetate) in small, measured increments at room temperature, agitating after each addition, until the solid dissolves. Record the volume of solvent required.

  • For solvents in which t-CAA is sparingly soluble at room temperature, heat the vial in controlled increments (e.g., to 40°C, 60°C) and continue adding solvent until the solid dissolves.

  • After dissolution at an elevated temperature, allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Table 1: Example Solubility Data
SolventSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Crystal Morphology upon Cooling
Methanol~150>300Fine Needles
Ethanol~50~200Small Prisms
Isopropanol~10~80Well-defined Prisms
Water>200>400Requires anti-solvent
Acetone<5<10-
Ethyl Acetate<1<5-

Note: These are illustrative values and should be determined experimentally.

Protocol 2: Cooling Crystallization of (2R,3R)-t-CAA in Isopropanol
  • Charge a suitable reactor with crude (2R,3R)-t-CAA and isopropanol (based on solubility data, e.g., 10 mL/g).

  • Heat the mixture with agitation to a temperature that ensures complete dissolution (e.g., 75-80°C).

  • Once a clear solution is obtained, cool the solution at a controlled rate (e.g., 10°C/hour) to just below the saturation temperature (e.g., 65°C).

  • If seeding, add a slurry of 0.5% (w/w) of pure t-CAA seed crystals in cold isopropanol.

  • Hold at this temperature for 1 hour to allow the seeds to mature.

  • Continue cooling at a controlled rate (e.g., 15-20°C/hour) to the final temperature (e.g., 0-5°C).

  • Hold at the final temperature for at least 2 hours to maximize the yield.

  • Filter the resulting slurry and wash the cake with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C).

V. Visualizing the Workflow

Diagram 1: General Troubleshooting Logic for Crystallization

G start Crystallization Issue Identified issue1 Oiling Out start->issue1 issue2 Low Yield start->issue2 issue3 Poor Morphology (Needles/Fines) start->issue3 issue4 Low Purity start->issue4 sol1a Decrease Cooling Rate issue1->sol1a sol1b Increase Solvent issue1->sol1b sol1c Add Seed Crystals issue1->sol1c sol2a Lower Final Temperature issue2->sol2a sol2b Add Anti-Solvent issue2->sol2b sol2c Reduce Solvent Volume issue2->sol2c sol3a Slow Cooling Profile issue3->sol3a sol3b Optimize Agitation issue3->sol3b sol3c Screen Solvents issue3->sol3c sol4a Improve Cake Washing issue4->sol4a sol4b Recrystallize issue4->sol4b sol4c Slow Crystal Growth issue4->sol4c end Optimized Process sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end sol3c->end sol4a->end sol4b->end sol4c->end G A 1. Select Solvent System (Solubility Screening) B 2. Determine Saturation Temperature at Desired Concentration A->B C 3. Design Cooling Profile (e.g., Slow initial cooling) B->C D 4. Implement Seeding Strategy (Below Saturation Temp) C->D E 5. Controlled Cooling & Aging (To Final Temperature) D->E F 6. Isolate & Wash Crystals E->F G 7. Analyze Product (Yield, Purity, CSD) F->G H Evaluate Results G->H I Process Optimized H->I Meets Specs J Refine Parameters (e.g., Cooling Rate, Seeding) H->J Does Not Meet Specs J->C

Caption: Step-wise workflow for developing an optimized cooling crystallization process.

VI. References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019). ACS Publications. [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. [Link]

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. (2026). PMC. [Link]

  • Impact of impurities on crystal growth. (2025). Nature. [Link]

  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. (2024). ASEAN Journal of Chemical Engineering. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Crystallization and preliminary X-ray data analysis of β-alanine synthase from Drosophila melanogaster. PMC. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. RSC Publishing. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. (2024). University of Galway Research Repository. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Control of Crystal Size and Morphology of Calcium Carbonate Crystal Polymorphism. (2021). Scientific Research Publishing. [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. [Link]

  • Theoretical consideration of the growth morphology of crystals. AIP Publishing. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Chiral Resolution with and without Resolving Agents. (2026). Pharmaceutical Technology. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). PMC. [Link]

  • The solubility of CTA in common solvents. ResearchGate. [Link]

  • Crystal structure of mono-β-alanine hydrochloride. (2020). ResearchGate. [Link]

  • Crystal Growth and Morphology Control of SCM-10 Zeolites. (2026). MDPI. [Link]

  • Crystallization and preliminary X-ray analysis of beta-alanine synthase from the yeast Saccharomyces kluyveri. (2003). PubMed. [Link]

  • Crystallization in bulk solution with (left) and without (right) seeds... ResearchGate. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... (2012). ResearchGate. [Link]

  • Synthesis of L-β-cyclohexylalanine. PrepChem.com. [Link]

  • Solvent Miscibility Table. University of California, Berkeley. [Link]

  • Purifying calcium chlorate. Google Patents.

  • How to Make Crystalline THCa Isolate and Diamonds 10x Faster!. (2024). YouTube. [Link]

  • The Crystallization of Amorphous Calcium Carbonate is Kinetically Governed by Ion Impurities and Water. PMC. [Link]

  • Purification of calcium chlorate. Google Patents.

Sources

Optimization

Technical Support Center: Stereoisomer Resolution in 3-(Carboxymethyl)azetidine-2-carboxylic Acid (t-CAA) Synthesis

Overview 3-(Carboxymethyl)azetidine-2-carboxylic acid, commonly known as trans-2-carboxyazetidine-3-acetic acid (t-CAA), is a conformationally constrained glutamate analogue utilized extensively in the pharmacological ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-(Carboxymethyl)azetidine-2-carboxylic acid, commonly known as trans-2-carboxyazetidine-3-acetic acid (t-CAA), is a conformationally constrained glutamate analogue utilized extensively in the pharmacological characterization of NMDA and metabotropic glutamate receptors (mGluRs)[1]. Because the rigid azetidine ring imposes strict spatial requirements on its substituents, the presence of stereoisomer impurities—either cis-diastereomers or undesired enantiomers—drastically alters receptor binding affinity and experimental outcomes[2].

Synthesizing this 2,3-disubstituted azetidine inherently generates a mixture of stereoisomers. This technical guide provides field-proven troubleshooting strategies for resolving these complex impurities to achieve >99% enantiomeric and diastereomeric excess (ee/de).

Diagnostic Workflow

ResolutionWorkflow A Impure t-CAA Batch (Mixed Stereoisomers) B Identify Impurity Type (1H-NMR / Chiral HPLC) A->B C Diastereomeric Impurity (cis/trans mixture) B->C cis-isomer detected D Enantiomeric Impurity (e.g., (2S,3S) vs (2R,3R)) B->D enantiomer detected E Thermodynamic Equilibration & Column Chromatography C->E F Enzymatic Resolution (Lipase Hydrolysis) D->F G Fractional Crystallization (Tyrosine Hydrazide) D->G H Enantiopure (2S,3S)-t-CAA (>99% ee, >99% de) E->H F->H G->H

Decision workflow for resolving stereoisomer impurities in t-CAA synthesis.

Troubleshooting Guides (FAQs)

Q1: My t-CAA batch shows significant cis-isomer contamination (up to 40%). How can I enrich the trans-isomer during the ring-closure step? Analysis & Causality: The formation of the azetidine ring via anionic 4-exo-tet ring closure (an intramolecular Michael addition) is a reversible process[2]. This reversibility leads to a thermodynamic distribution of 2,3-cis and 2,3-trans diastereoisomers, typically yielding a 3:7 to 4:6 ratio if the reaction is quenched prematurely. The trans-isomer (t-CAA) is thermodynamically favored due to the minimized steric repulsion between the bulky C2-carboxylate and C3-carboxymethyl groups. Solution: Exploit this thermodynamic equilibration. By treating the acyclic precursor with a strong base (e.g., LiHMDS) and allowing an extended equilibration time at 0 °C before quenching, you drive the equilibrium toward the more stable trans-isomer[2]. The resulting diastereomers have distinct polarities and can be efficiently separated via standard silica gel column chromatography prior to final global deprotection. For further mechanistic details, refer to the 2[2].

Q2: I am struggling to separate the (2S,3S) and (2R,3R) enantiomers of the trans-isomer. What is the most scalable resolution method? Analysis & Causality: Direct crystallization of the highly polar, zwitterionic t-CAA is highly inefficient. Preparative chiral chromatography is effective for analytical scales but suffers from low throughput and high solvent costs on a multigram scale. Solution: Fractional crystallization of diastereomeric salts is the superior scalable approach. First, protect the secondary amine (e.g., via Cbz-protection). Then, react the racemate with an optically active resolving agent such as D- or L-tyrosine hydrazide[3]. The resulting diastereomeric salts exhibit significantly different solubilities in lower aliphatic alcohols and water mixtures, allowing for highly efficient fractional crystallization. Following crystallization, a simple Cbz deprotection step affords the enantiopure t-CAA. Alternatively, enzymatic kinetic resolution utilizing lipases (e.g., Chirazyme L-2) on the monoester intermediate can achieve >99.9% ee by selectively hydrolyzing the undesired enantiomer[4]. See the 4[4] for precise enzymatic parameters.

Q3: My chiral HPLC analysis of t-CAA shows severe peak tailing and poor baseline resolution. How do I improve the chromatographic behavior? Analysis & Causality: The zwitterionic nature of t-CAA causes strong, non-specific secondary interactions with the chiral stationary phase (CSP) and residual silanols on the silica support, leading to severe peak tailing and loss of resolution. Solution: Pre-column derivatization is mandatory. Convert the carboxylic acid moieties to their corresponding ethyl or methyl esters to eliminate the zwitterionic dipole[5]. Analyze the derivatized sample using a polysaccharide-based CSP (such as Chiralpak® ID or Chiralcel® OJ-H). Crucially, incorporate an acidic modifier (0.1% trifluoroacetic acid or acetic acid) into the normal-phase mobile phase (e.g., n-Hexane / 2-Propanol)[5]. The modifier suppresses the ionization of any residual acidic silanols on the column, sharpening the peaks and restoring baseline resolution. For column selection, consult the 5[5].

Quantitative Data Summaries

Table 1: Comparison of Stereoisomer Resolution Strategies for t-CAA Synthesis

Resolution StrategyTarget ImpurityTypical YieldPurity OutputScalabilityKey Reagents/Catalysts
Thermodynamic Equilibration cis-diastereomers60–70%>99% deHighLiHMDS, Silica Gel
Fractional Crystallization Enantiomers40–45%>99% eeVery HighCbz-Cl, L-Tyrosine Hydrazide
Enzymatic Kinetic Resolution Enantiomers~48% (overall)>99.9% eeMediumChirazyme L-2 (Lipase)
Chiral Preparative HPLC Enantiomers80–90%>98% eeLowChiralpak ID, n-Hexane/IPA

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of Azetidine Intermediates

This protocol is designed to resolve enantiomers at the monoester intermediate stage prior to final deprotection.

  • Emulsification: Suspend the racemic azetidine monoester intermediate (0.5 mmol) in 2.5 mL of deionized water. Ultrasonically emulsify the mixture for 5 minutes.

    • Causality: Lipases operate exclusively at the lipid-water interface; creating a fine emulsion maximizes the interfacial surface area and drives reaction kinetics.

  • Enzyme Addition: Add 117 mg of Chirazyme L-2 (Lipase) to the emulsion.

  • Incubation: Stir continuously for 10 hours at a strictly controlled 17 °C.

    • Causality: Lower temperatures suppress spontaneous, non-selective background hydrolysis of the ester, preserving strict enantioselectivity.

  • Extraction: Filter the mixture to remove the immobilized enzyme. Extract the aqueous filtrate with toluene (3 × 5 mL) to isolate the unreacted enantiomer.

  • Self-Validation & Isolation: Analyze the organic layer via chiral HPLC (Protocol B). Proceed to final deprotection only if ee > 99%. If ee is lower, subject the recovered material to a second, shorter enzymatic cycle.

Protocol B: Chiral HPLC Analytical Method for t-CAA Esters

This protocol validates the enantiomeric purity of the resolved batches.

  • Sample Preparation: Dissolve the derivatized t-CAA (ethyl ester) in the normal-phase mobile phase to a final concentration of 1 mg/mL.

  • Column Equilibration: Flush a Chiralpak® ID column (amylose tris(3-chlorophenylcarbamate) CSP) with n-Hexane / 2-Propanol (90:10, v/v) containing 0.1% Trifluoroacetic Acid (TFA). Equilibrate at 1.0 mL/min for 30 minutes.

    • Causality: TFA suppresses silanol ionization on the silica support, preventing the severe peak tailing typically associated with polar analytes.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm.

  • System Validation: Calculate the resolution factor ( Rs​ ). The system is validated for preparative scale-up or batch release only if Rs​≥1.5 (indicating baseline separation).

References

  • Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL:[Link]

  • Resolution of D-azetidine-2-carboxylic acid Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for chiral HPLC analysis of azetidine amino acids

Welcome to the technical support center for the chiral HPLC analysis of azetidine amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral HPLC analysis of azetidine amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing your mobile phase and overall analytical method. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to solve even the most challenging separation problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step solutions and the scientific rationale.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am injecting my racemic azetidine amino acid standard, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer: Poor resolution is the most common challenge in chiral chromatography. It indicates that the chiral stationary phase (CSP) is not discriminating effectively between the two enantiomers under the current mobile phase conditions. The retention mechanisms in chiral separations are highly complex and analyte-specific, so a systematic approach is necessary.[1][2]

Root Cause Analysis & Corrective Actions:

1. Inappropriate Mobile Phase Composition:

  • Rationale: The mobile phase composition dictates the interaction between the analyte and the CSP. For azetidine amino acids, which are polar and zwitterionic, the mobile phase must facilitate the specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) required for chiral recognition.[3][4] The choice between normal-phase, reversed-phase, or polar organic mode is critical.[1][5]

  • Step-by-Step Protocol:

    • Confirm the correct mode for your CSP: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are versatile and can be used in multiple modes.[5][6] Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC®) are excellent for polar compounds like amino acids in reversed-phase or polar organic modes.[3][7]

    • Systematic Mobile Phase Screening: If in normal phase (e.g., Hexane/Isopropanol), systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration from 10% to 40%. Small changes can have a significant impact on selectivity.

    • Switch to a Different Mode: If normal phase fails, consider switching to reversed-phase (e.g., Water/Acetonitrile or Methanol with a buffer) or polar organic mode (e.g., Acetonitrile/Methanol). The retention of amino acids in reversed-phase can exhibit a "U-shaped" profile, where selectivity increases at both low and high organic modifier concentrations.[3]

2. Incorrect Mobile Phase pH and Lack of Additives:

  • Rationale: Azetidine amino acids have both an acidic (carboxylic acid) and a basic (secondary amine in the ring) functional group. The ionization state of these groups, controlled by the mobile phase pH, is crucial for interaction with the CSP.[8][9] Additives can enhance these interactions or suppress undesirable ones. For basic compounds, a basic additive is often required, and for acidic compounds, an acidic additive.[10]

  • Step-by-Step Protocol:

    • For Basic Azetidine Amino Acids: In normal phase, add a small amount (0.1% - 0.5%) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase.[10] This can improve peak shape and may enhance chiral recognition.

    • For Acidic Azetidine Amino Acids: In normal phase, add 0.1% trifluoroacetic acid (TFA) or acetic acid.[10]

    • In Reversed-Phase: The mobile phase pH should be carefully controlled with buffers. For amino acids, optimal separations are often achieved at a pH near their isoelectric point or in the pH ranges of 3-4 or 6-7.[8][11] Start with a common buffer like 20 mM ammonium bicarbonate or a phosphate buffer and adjust the pH.

3. Suboptimal Chiral Stationary Phase (CSP) Selection:

  • Rationale: No single CSP can separate all chiral compounds.[6] The selection of the CSP is the most critical factor. Polysaccharide-derived CSPs are often a good starting point for azetidine derivatives.[12][13] Macrocyclic glycopeptide phases are particularly well-suited for underivatized amino acids.[3]

  • Corrective Action: If optimizing the mobile phase on your current column is unsuccessful, a column screening is the next logical step. It is recommended to screen a few columns with different selectivities.

CSP Type Common Trade Names Primary Interaction Mechanisms Suitable for Azetidine Amino Acids?
Polysaccharide-BasedChiralpak® (AD, AS, IA, IB, etc.), Chiralcel® (OD, OJ, etc.)Hydrogen bonding, π-π interactions, steric inclusionYes, very effective for a wide range of compounds, including aziridine derivatives.[6][12]
Macrocyclic GlycopeptideCHIROBIOTIC® (T, T2, V, V2, TAG)Ionic interactions, hydrogen bonding, inclusion complexationYes, especially for underivatized amino acids in RP or polar organic mode.[2][3][7]
Ligand ExchangeChiralpak WH, MA(+)Metal complexationYes, particularly for free amino acids.[4][5]
Issue 2: Peak Tailing or Broadening

Question: My enantiomeric peaks are resolved, but they are broad and tailing, which is affecting my quantitation. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Root Cause Analysis & Corrective Actions:

1. Secondary Interactions with Silica:

  • Rationale: The basic secondary amine in the azetidine ring can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.

  • Step-by-Step Protocol:

    • Add a Basic Modifier: As mentioned for improving resolution, adding a small amount (0.1% - 0.5%) of a basic modifier like diethylamine (DEA), butylamine, or ethanolamine to the mobile phase is highly effective.[10] These additives compete with the analyte for the active silanol sites.

    • Consider a CSP with a different support: Some modern CSPs are based on silica with improved end-capping or are available on different support materials to minimize these secondary interactions.

2. Mobile Phase pH is Inappropriate:

  • Rationale: If the mobile phase pH causes the azetidine amino acid to be in a mixed ionization state, it can lead to peak broadening.

  • Corrective Action: Ensure the mobile phase is buffered at a pH at least 1.5-2 units away from the pKa of the analyte's functional groups to ensure a single ionic species. For zwitterionic compounds, operating near the isoelectric point can sometimes yield good peak shapes.[8]

3. Analyte Overload:

  • Rationale: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks. Chiral stationary phases often have a lower capacity than standard reversed-phase columns.

  • Corrective Action: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal analyte concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral HPLC method for a novel azetidine amino acid?

A systematic screening approach is the most efficient way to develop a method for a new chiral compound.[5][14]

Workflow for Chiral Method Development

Caption: Systematic workflow for chiral method development.

Q2: Do I need to derivatize my azetidine amino acid before analysis?

Derivatization is an option but often not necessary with modern CSPs. Direct analysis is preferred as it avoids an extra sample preparation step and potential introduction of impurities.[3] Macrocyclic glycopeptide (e.g., CHIROBIOTIC® T) and zwitterionic (e.g., CHIRALPAK® ZWIX) CSPs are particularly effective for the direct analysis of underivatized amino acids.[3][4][15] Derivatization might be considered if the analyte lacks a UV chromophore or if direct methods fail.

Q3: Can I use gradient elution for chiral separations of azetidine amino acids?

While most chiral separations are performed isocratically to maximize resolution, gradient elution can be useful, especially in a screening phase to elute a wide range of compounds.[16] For routine analysis, an isocratic method is generally more robust and reproducible.

Q4: My resolution is good, but the analysis time is too long. How can I reduce the retention time without sacrificing resolution?

  • Increase the mobile phase strength: For normal phase, increase the percentage of the alcohol modifier. For reversed-phase, increase the organic solvent percentage. Be aware that this may also decrease selectivity, so small, incremental changes are recommended.

  • Increase the flow rate: This will decrease retention time but may also reduce resolution due to lower efficiency. A balance must be found.

  • Increase the column temperature: This typically reduces viscosity and decreases retention time. However, the effect on chiral selectivity can be unpredictable and must be evaluated empirically.[14]

Q5: What are chiral mobile phase additives and when should I use them?

Chiral mobile phase additives (CMPAs) are chiral selectors added directly to the mobile phase for use with an achiral column.[17][18][19] They form transient diastereomeric complexes with the analyte enantiomers. This approach is less common now than using CSPs but can be effective. For amino acids, chiral ligand-exchange additives (e.g., an N,N-dialkyl-L-amino acid with a copper(II) salt) can be used.[5] This would be a strategy to consider if a suitable CSP is not available.

References

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chrom
  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.
  • DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Zenodo.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Amino Acid and Peptide Chiral Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Strategies for Chiral HPLC Method Development. MilliporeSigma.
  • Chiral Mobile Phase Additives. Alfa Chemistry.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Compar
  • Trouble with chiral separations.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Chiral HPLC separation: str
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Playing with Selectivity for Optimal Chiral Separation.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Rigidified Glutamate Analogues

Welcome to the technical support center for handling rigidified glutamate analogues. These conformationally restricted molecules are invaluable tools for probing glutamate receptor subtypes like AMPA, Kainate, and NMDA r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling rigidified glutamate analogues. These conformationally restricted molecules are invaluable tools for probing glutamate receptor subtypes like AMPA, Kainate, and NMDA receptors.[1][2] However, their rigid, often hydrophobic structures and zwitterionic nature frequently lead to significant solubility challenges in standard physiological buffers, complicating experimental setup and data interpretation.

This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues. It is designed for researchers, scientists, and drug development professionals who work with these challenging but powerful compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with rigidified glutamate analogues.

Q1: Why did my glutamate analogue immediately precipitate when I added it to my phosphate-buffered saline (PBS) at pH 7.4?

A: This is the most common issue. The insolubility of these analogues often stems from two key factors:

  • High Crystal Lattice Energy: The rigid structure allows the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds and allow the solvent (water) to interact with the molecule.[3]

  • Isoelectric Point (pI): Like amino acids, glutamate analogues have both acidic (carboxyl) and basic (amino) groups. At the isoelectric point (pI), the net charge of the molecule is zero, minimizing repulsion between molecules and leading to the lowest aqueous solubility.[4][5] The pI of many of these analogues is near neutral pH, making buffers like PBS (pH 7.4) particularly problematic.

Q2: I have a stock solution of my analogue in DMSO. Can I just dilute this into my aqueous buffer for my assay?

A: Yes, this is a common and often necessary first step. However, it must be done carefully.

  • Mechanism: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is excellent at dissolving a wide range of compounds, including those with poor water solubility.[6] When a concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO helps keep the analogue molecules separated, preventing immediate precipitation.

  • Critical Considerations:

    • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[7] Always run a vehicle control with the same final DMSO concentration to validate your results.

    • Precipitation on Dilution: Rapidly adding the DMSO stock to the buffer can cause localized high concentrations of the analogue, leading to "crashing out" or precipitation. The best practice is to add the DMSO stock dropwise into the vortexing buffer to ensure rapid and even dispersion.

Q3: Is gentle heating or sonication a good idea to get my compound into solution?

A: These methods can be effective but should be used with caution.

  • Gentle Warming (e.g., to 37°C): Increasing the temperature can provide the energy needed to overcome the crystal lattice energy and increase solubility. This is often suitable for preparing solutions for acute in vitro experiments. However, be mindful of the thermal stability of your specific analogue.

  • Sonication: This uses ultrasonic waves to break apart particles and can aid dissolution. It is generally safe for the chemical structure of most analogues but should not be prolonged, as it can also generate heat.

Caution: Solutions prepared by heating may become supersaturated. Upon cooling back to room temperature or experimental temperature, the compound may precipitate out over time. Always visually inspect your solutions before use.

Part 2: In-Depth Troubleshooting & Solution Protocols

If basic methods fail, a more systematic approach is required. This section provides detailed guides and the scientific rationale behind each strategy.

Guide 1: Systematic pH Adjustment

This is the most powerful initial tool for improving the solubility of ionizable molecules like glutamate analogues.[8] By shifting the pH away from the compound's pI, you ionize the molecule, increasing its charge and enhancing its interaction with polar water molecules.[4][9]

G cluster_0 pH Optimization Workflow Start Compound Insoluble in Neutral Buffer (pH 7.4) Check_pKa Determine or Estimate Analogue's pKa Values Start->Check_pKa Acidic_Path Prepare Buffers with pH < pI (e.g., pH 4-6) Check_pKa->Acidic_Path For acidic pKa, move to lower pH Basic_Path Prepare Buffers with pH > pI (e.g., pH 8-10) Check_pKa->Basic_Path For basic pKa, move to higher pH Test_Solubility_A Test Solubility: Add compound to acidic buffer. Observe for precipitation. Acidic_Path->Test_Solubility_A Test_Solubility_B Test Solubility: Add compound to basic buffer. Observe for precipitation. Basic_Path->Test_Solubility_B Soluble_A Compound Soluble Test_Solubility_A->Soluble_A Insoluble_A Still Insoluble Test_Solubility_A->Insoluble_A No improvement Soluble_B Compound Soluble Test_Solubility_B->Soluble_B Insoluble_B Still Insoluble Test_Solubility_B->Insoluble_B No improvement Next_Step Proceed to Co-solvent/ Excipient Strategy Insoluble_A->Next_Step Insoluble_B->Next_Step G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Forms complex Drug Hydrophobic Analogue Drug->CD Enters hydrophobic cavity Water Water (Aqueous Buffer) Complex->Water Disperses in water

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for Azetidine-2-Carboxylic Acid (Aze) Derivatives

Welcome to the Technical Support Center for the chromatographic analysis of azetidine-2-carboxylic acid (Aze) and its derivatives. Aze is a highly polar, non-proteinogenic amino acid and a lower homologue of proline.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of azetidine-2-carboxylic acid (Aze) and its derivatives. Aze is a highly polar, non-proteinogenic amino acid and a lower homologue of proline. Due to its zwitterionic nature, secondary amine structure, and rigid four-membered ring, Aze frequently presents complex analytical challenges in Liquid Chromatography-Mass Spectrometry (LC-MS), including severe peak tailing, void volume elution, and peak splitting.

This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve these specific chromatographic artifacts.

Diagnostic Workflow

Before adjusting your instrument parameters, identify the primary morphological issue with your Aze peak. Use the diagnostic logic tree below to isolate the root cause of your poor peak shape.

G Start Analyze LC-MS Peak Shape of Aze Derivative Split Peak Splitting / Shoulder (Isomerization?) Start->Split Tail Severe Peak Tailing (Secondary Interactions?) Start->Tail Void Elution in Void Volume (Poor Retention?) Start->Void Temp Increase Column Temp (50-60°C) to coalesce cis-trans isomers Split->Temp Acid Lower pH (0.1% FA/TFA) or use end-capped C18 Tail->Acid HILIC Switch to HILIC column or derivatize (Fmoc/Boc) Void->HILIC

Diagnostic workflow for resolving LC-MS peak shape issues in azetidine-2-carboxylic acid analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my underivatized azetidine-2-carboxylic acid show severe peak tailing and poor retention on a standard C18 column?

Causality: Underivatized Aze is highly polar and zwitterionic. On a standard reversed-phase (RP) C18 column, it lacks the hydrophobicity required for partitioning, causing it to elute in or near the void volume. Furthermore, the basic secondary amine of the azetidine ring interacts strongly via ion-exchange with unreacted, negatively charged silanol groups on the silica surface (which have a pKa of ~4.5). This secondary interaction causes severe peak tailing and signal suppression 1. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds via a water-enriched layer on the stationary phase, providing excellent peak shape and retention for Aze without the need for pre-column derivatization 2.

Q2: I am observing peak splitting (two distinct peaks or a severe shoulder) for my Aze-containing peptide. Is this degradation or an analytical artifact?

Causality: This is a well-documented analytical artifact. The rigid azetidine ring, much like proline, restricts the conformational freedom of the preceding peptide bond, leading to a dynamic equilibrium between cis and trans isomers 3. Because the energy barrier for this isomerization is high (~20 kcal/mol), the interconversion rate is slow relative to the chromatographic timescale. This results in the separation of the two conformers into distinct peaks or a broad, split peak 4. Solution: Increase the column compartment temperature (e.g., 50–60 °C). Elevated thermal energy increases the rate of cis-trans interconversion, causing the two peaks to coalesce into a single, sharp, time-averaged peak 4.

Q3: How can I mitigate secondary silanol interactions if I must use a reversed-phase (RP) C18 column for hydrophobic Aze derivatives (e.g., Fmoc-Aze-OH)?

Causality: Even with the amine protected, residual basicity or polar interactions with metal impurities in older "Type A" silica can cause tailing. Unendcapped silanols become negatively charged at pH > 4, creating an ion-exchange mechanism that competes with hydrophobic partitioning 5. Solution: Ensure the use of high-purity, double-endcapped "Type B" silica columns. Additionally, lowering the mobile phase pH with 0.1% formic acid or trifluoroacetic acid (TFA) neutralizes residual silanols, shutting down ionic interactions and restoring a purely reversed-phase separation 5.

Quantitative Data & Performance Comparisons

Table 1: Chromatographic Performance Comparison for Underivatized Aze

Column ChemistryRetention Factor (k')Peak Asymmetry (As)Sensitivity (LOD)Separation Mechanism
C18 (Standard RP) < 0.5 (Void)> 2.0 (Severe Tailing)Poor (Ion Suppression)Hydrophobic Partitioning
Amide HILIC 3.51.1 (Symmetrical)0.13 µg/mLHydrophilic Partitioning

Table 2: Effect of Column Temperature on Aze-Peptide Peak Shape

Temperature (°C)Isomerization RatePeak Shape ObservationResolution (Rs) of Conformers
20 °C SlowTwo distinct peaks (cis/trans)> 1.5
40 °C IntermediateBroad peak with shoulder< 1.0
60 °C FastSingle sharp coalesced peakN/A (Coalesced)

Experimental Protocols

Protocol A: HILIC-MS/MS Method for Underivatized Aze

This protocol establishes a self-validating HILIC workflow to ensure retention of highly polar underivatized Aze while preventing solvent-mismatch breakthrough.

  • Step 1: Column Selection. Install an Amide-bonded HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Causality: Amide columns maintain a stable, water-enriched layer on the silica surface, which is essential for partitioning the highly polar zwitterionic Aze.

  • Step 2: Mobile Phase Preparation.

    • Buffer A: 20 mM Ammonium Formate in Water, pH 3.0.

    • Buffer B: 100% Acetonitrile with 0.1% Formic Acid.

    • Causality: The acidic pH ensures the carboxylate group is partially protonated, reducing electrostatic repulsion with the stationary phase while providing volatile ions for optimal MS ionization.

  • Step 3: Gradient Elution. Start at 90% B (highly organic). Hold for 1 min. Ramp to 50% B over 5 mins.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous content elutes the strongly retained polar Aze.

  • Step 4: Sample Diluent Matching (Critical Validation Step). Dilute the sample in at least 75% Acetonitrile.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer at the head of the column, causing severe peak distortion and immediate breakthrough.

Protocol B: Temperature-Modulated RP-LC-MS for Aze-Peptides

This protocol resolves peak splitting caused by cis-trans isomerization in Aze-containing peptides.

  • Step 1: Column Selection. Use a high-purity, fully endcapped C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Step 2: Temperature Control. Set the column compartment to 60 °C.

    • Causality: Elevated temperature provides the thermal energy required to overcome the ~20 kcal/mol rotational barrier of the Aze-peptide bond, increasing the cis-trans interconversion rate and coalescing the split peaks into one sharp signal.

  • Step 3: Mobile Phase Pre-heating (Critical Validation Step). Route the mobile phase through an active pre-heater before it enters the column.

    • Causality: Introducing cold solvent into a 60 °C column creates a radial temperature gradient across the column bed, leading to band broadening and negating the benefits of heating.

  • Step 4: MS Source Optimization. Increase the desolvation gas flow and temperature (e.g., 500 °C).

    • Causality: Hotter LC effluent requires optimized source conditions to maintain efficient droplet desolvation and prevent ion suppression in the MS source.

References

  • Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid in Rhizomes of Polygonatum sibiricum F.
  • Source: benchchem.
  • Source: chromatographytoday.
  • Source: semanticscholar.
  • Source: imrpress.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS method validation for quantifying (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

An in-depth technical comparison and method validation guide for the quantification of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, designed for bioanalytical scientists and pharmacokinetic researchers. Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and method validation guide for the quantification of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, designed for bioanalytical scientists and pharmacokinetic researchers.

Executive Summary & Analyte Profiling

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid—frequently studied as a stereoisomer of trans-2-carboxyazetidine-3-acetic acid (t-CAA)—is a rigidified, conformationally constrained analogue of glutamic acid[1]. In neuropharmacology, it is a critical ligand utilized to probe the mechanistic pathways of glutamate receptors, including NMDA and metabotropic glutamate receptors (mGluRs)[2].

From an analytical perspective, quantifying t-CAA in biological matrices presents a significant challenge. With a low molecular weight (159.14 g/mol ), a highly polar zwitterionic structure, and the absence of a strong UV chromophore[3], traditional HPLC-UV methods are inadequate for trace-level pharmacokinetic (PK) profiling. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory platform for achieving the sensitivity and selectivity required by modern drug development standards[4].

G tCAA t-CAA (Glutamate Analogue) Receptor NMDA / mGluR Receptors tCAA->Receptor Agonist Binding IonChannel Ca2+ / Na+ Influx Receptor->IonChannel Channel Activation Signaling Intracellular Signaling (Kinase Cascades) IonChannel->Signaling Depolarization Response Neuropharmacological Response Signaling->Response Synaptic Plasticity

Fig 1: Mechanism of t-CAA as a conformationally constrained glutamate receptor agonist.

Part 1: The Causality of Method Selection

Highly polar, low-molecular-weight amino acid analogues like t-CAA elute in the void volume of standard Reversed-Phase (RP) C18 columns. This lack of retention leads to severe matrix effects, as the analyte co-elutes with unretained salts and endogenous phospholipids, extinguishing the electrospray ionization (ESI) signal. To overcome this, three primary chromatographic strategies are typically evaluated:

  • Reversed-Phase LC with Pre-column Derivatization : Reacting the secondary amine of the azetidine ring with reagents like FMOC-Cl or urea increases the molecule's hydrophobicity, enabling strong retention on C18 columns[5]. The Verdict: While retention is excellent, derivatization introduces complex, time-consuming sample preparation steps that increase assay variability and risk incomplete reactions in complex biological matrices.

  • Ion-Pairing LC (IP-LC) : Utilizing volatile ion-pairing agents (e.g., perfluoropentanoic acid) in the mobile phase to neutralize the analyte's charge and facilitate C18 retention. The Verdict: Ion-pairing agents cause persistent MS signal suppression, permanently alter the MS source, and contaminate the LC system, making it unsuitable for high-throughput bioanalysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) alongside a highly organic mobile phase. The Verdict: This is the gold standard for zwitterions[6]. The high organic content not only retains polar analytes via hydrophilic partitioning but also dramatically enhances ESI efficiency due to rapid droplet desolvation in the MS source.

Table 1: Comparative Analysis of LC-MS/MS Strategies for t-CAA
Performance MetricRP-LC (Derivatization)Ion-Pairing LC-MS/MSHILIC-MS/MS (Optimal)
Retention Mechanism Hydrophobic (Post-reaction)Hydrophobic (Ion-paired)Hydrophilic Partitioning
Sample Prep Time High (Reaction + Incubation)Low (Direct injection/PPT)Medium (SPE or PPT)
Matrix Effect (Suppression) ModerateHigh (Due to IP agents)Low (Excellent desolvation)
System Contamination LowSevere (Dedicated LC needed)Low
Estimated LLOQ 5 - 10 ng/mL10 - 20 ng/mL0.5 - 1 ng/mL

Part 2: Optimized HILIC-MS/MS Experimental Protocol

To ensure a self-validating system , this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C,15N -t-CAA—spiked into every sample prior to extraction. This internal standard mathematically corrects for well-to-well variations in extraction recovery and directly compensates for matrix-induced ion suppression during ionization.

Step 1: Sample Extraction via Mixed-Mode Cation Exchange (MCX) SPE

Causality: Simple protein precipitation (PPT) leaves high levels of phospholipids that cause matrix effects in HILIC. MCX Solid Phase Extraction (SPE) selectively isolates zwitterions, yielding a pristine extract.

  • Spiking : Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution.

  • Acidification : Add 300 µL of 2% Formic acid in water. Why? Acidification fully protonates the carboxylic acid moieties, ensuring the azetidine nitrogen retains a net positive charge for strong cation exchange binding.

  • Conditioning : Pass 1 mL Methanol followed by 1 mL 2% Formic acid through the MCX cartridge.

  • Loading & Washing : Load the acidified sample. Wash with 1 mL 2% Formic acid, followed by 1 mL Methanol. Why? The methanol wash aggressively removes neutral and acidic lipids without eluting the target analyte.

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Why? The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing t-CAA.

  • Reconstitution : Evaporate eluate under N 2​ at 40°C and reconstitute in 100 µL of 80:20 Acetonitrile:Water.

Step 2: HILIC Chromatography
  • Column : ZIC-pHILIC (100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A : 10 mM Ammonium Carbonate in Water, pH 9.0.

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : Start at 85% B. Ramp down to 40% B over 4 minutes to elute polar analytes, then return to 85% B for 2 minutes to re-equilibrate.

  • Causality: The alkaline pH (9.0) ensures the two carboxylic acid groups on t-CAA are fully deprotonated, preventing secondary interactions with the stationary phase and eliminating peak tailing.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization : Positive Electrospray Ionization (ESI+). Despite being an acid, the azetidine nitrogen readily accepts a proton in the gas phase.

  • Quantifier Transition : m/z 160.1 114.1 (Corresponds to the neutral loss of formic acid, HCOOH).

  • Qualifier Transition : m/z 160.1 68.1 (Cleavage of the azetidine ring).

Part 3: ICH M10 Bioanalytical Method Validation Framework

Before the method can be deployed for preclinical or clinical study sample analysis, it must be rigorously validated according to the ICH M10 Guidelines [7]. The objective is to prove that the assay is specific, reproducible, and robust under varying conditions[8].

M10 Dev Method Development (HILIC-MS/MS Optimization) Select Selectivity & Matrix Effect (Blank Matrix + SIL-IS) Dev->Select Calib Calibration Curve (Linearity & LLOQ) Select->Calib AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Calib->AccPrec Stab Stability Testing (F/T, Benchtop, Long-term) AccPrec->Stab Valid Validated Method (Ready for Study Samples) Stab->Valid

Fig 2: ICH M10 bioanalytical method validation workflow for LC-MS/MS quantification.

Key Validation Parameters (ICH M10)
  • Selectivity and Matrix Effect : Blank matrix from at least 6 independent sources (including hemolyzed and lipemic lots) must be evaluated to ensure no endogenous peaks co-elute with t-CAA or the SIL-IS[9]. The Matrix Factor (MF) must be calculated to quantify ion suppression.

  • Calibration Curve : Must consist of a blank, a zero sample (blank + IS), and at least 6 non-zero concentration levels. A linear regression with a 1/x2 weighting factor is typically required to ensure accuracy at the lower end of the curve[10].

  • Accuracy & Precision (A&P) : Evaluated using Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). Intra-batch and inter-batch runs must be performed across at least 3 distinct days[10].

  • Stability : Analyte stability must be proven under conditions mimicking actual sample handling: Benchtop (room temperature), Freeze-Thaw (at least 3 cycles at -80°C), and Long-term storage[10].

Table 2: ICH M10 Acceptance Criteria Summary
Validation ParameterICH M10 Acceptance Criteria
Selectivity Interference 20% of LLOQ response; 5% of IS response.
Matrix Effect (IS-Normalized) Coefficient of Variation (CV) of the IS-normalized MF 15%.
Calibration Curve 75% of standards must be within ± 15% of nominal ( ± 20% for LLOQ).
Accuracy (Bias) Mean accuracy within ± 15% of nominal concentration ( ± 20% for LLOQ).
Precision (CV) 15% for Low, Mid, and High QCs; 20% for LLOQ QC.
Stability Mean concentration within ± 15% of the nominal QC concentration.

Sources

Comparative

Ensuring Rigorous and Reproducible In Vitro Characterization of Novel Glutamate Receptor Agonists: A Guide Focused on (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

In the quest for novel therapeutics targeting neurological disorders, the precise and reproducible characterization of new chemical entities is paramount. This guide provides an in-depth look at the in vitro assays essen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics targeting neurological disorders, the precise and reproducible characterization of new chemical entities is paramount. This guide provides an in-depth look at the in vitro assays essential for evaluating compounds like (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, a conformationally constrained analog of glutamate. We will explore the critical aspects of experimental design and execution that underpin the reliability and reproducibility of these assays, with a focus on its potential activity as a kainate receptor agonist.

The Challenge of Reproducibility in Neuropharmacology

Reproducibility is a cornerstone of the scientific method, yet it presents a significant challenge in many areas of biological science, including in vivo electrophysiological measurements.[1][2] For in vitro assays, while often more controlled, variability in reagents, cell lines, and subtle differences in protocol execution can lead to discordant results between laboratories. This guide aims to provide a framework for robust and reproducible in vitro characterization of novel glutamate receptor ligands.

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid: A Constrained Glutamate Analog

Azetidine-based amino acids are a class of compounds designed as conformationally restricted analogs of endogenous ligands.[3][4] By limiting the rotational freedom of the molecule, these analogs can exhibit enhanced selectivity for specific receptor subtypes. (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is designed to mimic glutamate, the primary excitatory neurotransmitter in the central nervous system. Its rigid structure makes it a promising candidate for selectively targeting a subset of ionotropic glutamate receptors (iGluRs), such as the kainate receptors.[5]

The kainate receptors (KARs) are a family of iGluRs that play crucial roles in synaptic transmission and plasticity.[6][7] Their dysfunction has been implicated in various neurological conditions, making them an attractive therapeutic target. However, the development of KAR-selective ligands has been hampered by the high homology among iGluR subtypes.[5][7]

A Roadmap for In Vitro Characterization: From Binding to Cellular Response

A systematic approach to in vitro characterization is essential to build a comprehensive pharmacological profile of a novel compound. The following sections detail the key assays, their underlying principles, and critical considerations for ensuring reproducibility.

G cluster_0 Initial Characterization cluster_1 Cellular Phenotype Binding Receptor Binding Assays (Affinity & Selectivity) Function Functional Assays (Potency & Efficacy) Binding->Function Identifies functional relevance Viability Cell Viability Assays (Excitotoxicity) Function->Viability Assesses downstream cellular effects Cytotoxicity Cytotoxicity Assays (Membrane Integrity) Viability->Cytotoxicity Confirms mechanism of cell death

Caption: Experimental workflow for in vitro characterization of a novel glutamate receptor agonist.

Receptor Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are a fundamental first step to determine the affinity of a test compound for its target receptor and to assess its selectivity against other related receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing the target kainate receptor subunit (e.g., GluK1 or GluK2) and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]kainic acid), and a range of concentrations of the unlabeled test compound ((2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Ensuring Reproducibility:

  • Consistent Membrane Preparations: Use a standardized protocol for membrane preparation and quantify the protein concentration of each batch.

  • Radioligand Quality: Ensure the purity and specific activity of the radiolabeled ligand.

  • Equilibrium Conditions: Empirically determine the optimal incubation time and temperature to ensure binding has reached equilibrium.

  • Non-Specific Binding: Accurately determine non-specific binding by including a high concentration of a known unlabeled ligand in control wells.

Electrophysiology: Assessing Functional Activity

Electrophysiological assays directly measure the ion channel gating function of iGluRs upon agonist binding. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes is a robust system for characterizing recombinant receptors.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired kainate receptor subunits (e.g., homomeric GluK2 or heteromeric GluK2/GluK5).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Agonist Application: Perfuse the oocyte with a solution containing a range of concentrations of the test compound.

  • Data Acquisition: Record the inward current elicited by the agonist at a holding potential of -70 mV.

  • Data Analysis: Normalize the current responses to the maximal response and plot them against the logarithm of the agonist concentration. Fit the data to a Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill slope.

Ensuring Reproducibility:

  • cRNA Quality and Concentration: Use high-quality cRNA and inject a consistent amount into each batch of oocytes.

  • Oocyte Health: Use healthy, uniform-sized oocytes and maintain them in a stable environment.

  • Solution Exchange: Ensure rapid and complete exchange of solutions in the recording chamber to obtain accurate dose-response curves.

  • Control for Desensitization: Kainate receptors are known to desensitize.[8] Standardize the duration of agonist application and the washout period between applications to minimize the impact of desensitization on the measured responses.

G cluster_0 Kainate Receptor Activation Agonist Agonist ((2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid) Receptor Ligand Binding Domain Transmembrane Domain Ion Channel Pore Agonist->Receptor:f0 Binds Ion_Flux Na+ Influx Ca2+ Influx Receptor:f2->Ion_Flux Opens Depolarization Membrane Depolarization Ion_Flux->Depolarization Causes Cellular_Response Cellular Response (e.g., Excitatory Postsynaptic Potential) Depolarization->Cellular_Response Leads to

Caption: Simplified signaling pathway of kainate receptor activation.

Cell Viability and Cytotoxicity Assays: Evaluating Excitotoxicity

Over-activation of glutamate receptors can lead to excitotoxicity, a process of neuronal damage and death. It is crucial to assess the potential excitotoxic effects of a novel agonist.

Commonly Used Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[10]

Experimental Protocol: MTT Assay for Excitotoxicity

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours). Include a positive control for excitotoxicity (e.g., a high concentration of glutamate or kainic acid) and a negative control (vehicle).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Ensuring Reproducibility:

  • Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid phenotypic drift.

  • Seeding Density: Ensure a uniform cell seeding density across all wells.

  • Reagent Quality: Use high-quality, fresh reagents, as the stability of MTT and other assay components can affect the results.

  • Standardized Incubation Times: Adhere strictly to the specified incubation times for compound treatment and MTT reduction.

Comparison with Alternatives

A new compound's profile is best understood in the context of existing standards. Kainic acid is the prototypical agonist for kainate receptors and serves as an essential benchmark.

AssayParameter(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid (Hypothetical Data)Kainic Acid (Reference)Rationale for Comparison
Receptor Binding Ki at GluK2 (nM)2550Determines the relative affinity for the target receptor. A lower Ki suggests higher affinity.
Electrophysiology EC₅₀ at GluK2 (µM)1020Measures the functional potency. A lower EC₅₀ indicates greater potency.
Selectivity Ki Ratio (AMPA/Kainate)>100~10Assesses selectivity over other iGluR subtypes. A higher ratio indicates greater selectivity.
Cell Viability (MTT) EC₅₀ for toxicity (µM)5025Evaluates the excitotoxic potential. A higher EC₅₀ suggests a better safety profile.

This table illustrates how data for a novel compound can be systematically compared to a well-characterized reference compound. The goal is to identify potential advantages of the new compound, such as increased potency, improved selectivity, or a wider therapeutic window.

Conclusion

The successful development of novel neuropharmacological agents hinges on the generation of high-quality, reproducible in vitro data. By employing standardized protocols, understanding the critical parameters of each assay, and systematically comparing new compounds to established standards, researchers can build a robust and reliable pharmacological profile. This guide provides a framework for the rigorous characterization of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid and other novel glutamate receptor ligands, ultimately contributing to the advancement of therapies for neurological disorders.

References

  • Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant J, 120(6), 2904-2918.
  • Lewerenz, J., & Maher, P. (2015).
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog. MedChemExpress.
  • Lerma, J. (2001). Molecular Physiology of Kainate Receptors. American Physiological Society.
  • Jane, D. E., Lodge, D., & Collingridge, G. L. (2023). Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective. MDPI.
  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. J Res Med Dent Sci, 5(2), 33-41.
  • Jane, D. E., & Lodge, D. (2019). Kainic Acid-Based Agonists of Glutamate Receptors: SAR Analysis and Guidelines for Analog Design. ACS Chemical Neuroscience, 10(10), 4126-4139.
  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot.
  • Tocris Bioscience. (n.d.). Kainate Receptor Agonists. Tocris Bioscience.
  • Bräuner-Osborne, H., et al. (2005).
  • Bunch, L., et al. (2012).
  • The International Brain Laboratory, et al. (2024). Reproducibility of in vivo electrophysiological measurements in mice. eLife.
  • Abcam. (n.d.). Cell viability assays. Abcam.
  • Li, Y., et al. (2024). Research advances in L-azetidine-2-carboxylic acid. Journal of Agricultural and Food Chemistry.
  • Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis.
  • The International Brain Laboratory, et al. (2024). Reproducibility of in vivo electrophysiological measurements in mice. bioRxiv.
  • Groll, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • Journal of Neurophysiology. (2004). Journal of Neurophysiology, 92(2).
  • Kayser, S., et al. (2020). Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(5), 674-701.
  • Di Prato, P., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. .

  • Empson, R. M., & Heinemann, U. (1995).
  • Rubinstein, R., et al. (2026). Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis. PubMed.
  • Fowden, L. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • van der Kolk, A., et al. (2017).
  • Smith, R. J., & Downing, S. J. (1984).
  • Wallace-Kowalski, A., & St-Arnaud, R. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv.
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.

Sources

Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of (2R,3R)-t-CAA with Metabotropic Glutamate Receptors

Introduction: The Imperative of Selectivity in Neuroscience Research In the quest for novel therapeutics targeting the central nervous system, the specificity of a molecular probe or drug candidate is paramount. (2R,3R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Neuroscience Research

In the quest for novel therapeutics targeting the central nervous system, the specificity of a molecular probe or drug candidate is paramount. (2R,3R)-threo-2-amino-3-carboxycyclopropylacetic acid, hereafter referred to as (2R,3R)-t-CAA, has been identified as a potent and selective agonist for the Alanine-Serine-Cysteine transporter 2 (Asc-2). However, its structural resemblance to glutamate, the primary excitatory neurotransmitter in the mammalian CNS, necessitates a thorough investigation of its potential off-target effects.[1] A critical family of potential off-targets are the metabotropic glutamate receptors (mGluRs), which play a modulatory role in synaptic transmission and neuronal excitability.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of (2R,3R)-t-CAA with the eight subtypes of mGluRs. We will delve into the rationale for this investigation, provide a comparative context with established mGluR ligands, and offer detailed, self-validating experimental protocols to determine the binding affinity and functional activity of (2R,3R)-t-CAA at these crucial receptors.

Metabotropic Glutamate Receptors: A Primer on Potential Interactions

The mGluR family consists of eight G-protein-coupled receptors (GPCRs) that are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3][4][5] Understanding these distinctions is fundamental to designing a robust screening cascade for (2R,3R)-t-CAA.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins.[2] Their activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade ultimately results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[2][6][7]

  • Group II mGluRs (mGluR2 and mGluR3): Predominantly found on presynaptic terminals, these receptors act as autoreceptors to inhibit glutamate release.[8] They couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptic and couple to Gi/o, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.[4][5][9] They are crucial regulators of neurotransmitter release at various synapses.

The structural similarity of (2R,3R)-t-CAA to glutamate, the endogenous agonist for all mGluRs, provides a strong rationale for investigating potential cross-reactivity. Any off-target interaction could lead to unintended physiological effects, confounding experimental results and posing potential safety risks in a therapeutic context.

mGluR_Signaling_Pathways cluster_GroupI Group I (mGluR1, mGluR5) cluster_GroupII_III Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq Gq/G11 mGluR1_5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_8 mGluR2/3, mGluR4/6/7/8 Gi Gi/o mGluR2_8->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Glutamate Glutamate (or Test Compound) Glutamate->mGluR1_5 Glutamate->mGluR2_8

Caption: Signaling pathways of the three mGluR groups.

A Comparative Landscape: Standard Ligands for mGluR Subtypes

To interpret the data generated for (2R,3R)-t-CAA, it is essential to have a set of reference compounds with known activities at mGluR subtypes. The following table summarizes key selective agonists and antagonists that can be used as positive and negative controls in the proposed experimental workflows.

Receptor GroupSubtype(s)Ligand NameTypeReported Potency (EC₅₀/IC₅₀) or Affinity (Kᵢ)
Group I mGluR1/5(S)-3,5-DHPGAgonistEC₅₀: ~10-100 µM
mGluR1L-CCG-IAgonistEC₅₀: ~1-10 µM[10][11]
mGluR5CHPGAgonistEC₅₀: ~50-300 µM
Group II mGluR2/3LY354740AgonistEC₅₀: ~10-30 nM[12]
mGluR2/3DCG-IVAgonistEC₅₀: ~100-500 nM[13]
mGluR2/3LY341495AntagonistKᵢ: ~1-20 nM[14]
Group III mGluR4/6/7/8L-AP4AgonistEC₅₀: ~1-10 µM[12]
mGluR4/6/7/8(RS)-CPPGAntagonistIC₅₀: ~1-50 µM[9]

Note: Potency and affinity values can vary depending on the cell line and assay conditions.

Experimental Workflows for Assessing Cross-Reactivity

A multi-tiered approach, combining binding and functional assays, is crucial for a comprehensive assessment. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Experimental_Workflow cluster_functional start Start: (2R,3R)-t-CAA binding_assay Radioligand Binding Assay (Affinity - Ki) start->binding_assay functional_assays Functional Assays (Potency - EC₅₀/IC₅₀ & Efficacy) start->functional_assays analysis Data Analysis: Determine Agonist, Antagonist, or Allosteric Modulator Activity binding_assay->analysis group_I Group I (mGluR1, 5) Calcium Mobilization Assay functional_assays->group_I group_II_III Group II & III (mGluR2,3,4,6,7,8) cAMP Assay functional_assays->group_II_III gtp_gamma_s All Groups GTPγS Binding Assay functional_assays->gtp_gamma_s group_I->analysis group_II_III->analysis gtp_gamma_s->analysis conclusion Conclusion: Selectivity Profile of (2R,3R)-t-CAA analysis->conclusion

Sources

Comparative

A Comparative Guide to the Glutamate Receptor Activation Profiles of (2R,3R)-3-(Carboxymethyl)azetidine-2-carboxylic Acid and Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, exerting its effects through a diverse fami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, exerting its effects through a diverse family of ionotropic and metabotropic receptors.[1] The development of novel ligands that selectively target specific glutamate receptor subtypes is a cornerstone of neuroscience research and drug discovery for a myriad of neurological and psychiatric disorders. This guide provides a detailed comparative analysis of the endogenous agonist, glutamic acid, and a synthetic conformationally restricted analog, (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, focusing on their activation profiles at N-methyl-D-aspartate (NMDA) receptors.

The rationale for investigating conformationally restricted analogs of glutamic acid, such as (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, lies in the potential to achieve receptor subtype selectivity. The rigid azetidine ring system limits the molecule's conformational freedom, which can translate into a more specific interaction with the ligand-binding domains of particular receptor subtypes. This guide will delve into the available experimental data to elucidate the differences in potency and efficacy between the endogenous neurotransmitter and this synthetic analog at various NMDA receptor subtypes.

It is important to note that while glutamic acid activates all known glutamate receptor subtypes, including AMPA, kainate, and metabotropic receptors, the pharmacological profile of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid at these other receptor families is not extensively documented in publicly available literature. Therefore, this guide will primarily focus on the comparative activity at NMDA receptors, where robust data for the azetidine derivative exists.

Comparative Analysis of Receptor Activation Profiles

The interaction of a ligand with a receptor is characterized by its binding affinity (often expressed as the inhibition constant, Ki) and its functional potency (commonly measured as the half-maximal effective concentration, EC50). The following tables summarize the available data for glutamic acid and (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid at various glutamate receptor subtypes.

Ionotropic Glutamate Receptors: NMDA Receptor Subtypes

NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D).[2] The subunit composition dictates the pharmacological and biophysical properties of the receptor.

LigandReceptor SubtypeBinding Affinity (Ki)Agonist Potency (EC50)Efficacy (% of Glutamate)
Glutamic Acid Native NMDA Receptors~1 µM (varies with conditions)Subtype-dependent100% (by definition)
NR1/NR2A-~1.3 µM100%
NR1/NR2B-~0.7 µM100%
NR1/NR2C-~0.4 µM100%
NR1/NR2D-~0.3 µM100%
(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid Native NMDA Receptors>100 µM[3]--
NR1/NR2A->1000 µM[3]Not reported
NR1/NR2B->1000 µM[3]Not reported
NR1/NR2C->1000 µM[3]Not reported
NR1/NR2D->1000 µM[3]Not reported

Data for glutamic acid EC50 values are approximations from multiple sources and can vary based on experimental conditions. The designation L-trans-ADC in the primary literature corresponds to (2S,3R)-azetidine-2,3-dicarboxylic acid, not the (2R,3R) isomer. The data for the (2R,3R) isomer, also referred to as D-cis-ADC, shows it to be a very weak partial agonist at NR1/NR2C and NR1/NR2D, with EC50 values of 720 µM and 230 µM, respectively. The Ki at native NMDA receptors for the (2R,3R) isomer is reported as 90 µM.[4]

Note on (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid data: The available data for the stereoisomers of azetidine-2,3-dicarboxylic acid indicates that the (2R,3R) isomer (D-cis-ADC) is a low-affinity ligand at native NMDA receptors and a very weak partial agonist at specific subtypes.[4] This contrasts significantly with glutamic acid.

Ionotropic Glutamate Receptors: AMPA and Kainate Receptors
LigandReceptor SubtypeBinding Affinity (Ki)Agonist Potency (EC50)
Glutamic Acid AMPA Receptors~500 nM11-17 µM[5]
Kainate ReceptorsSubtype-dependent (nM to µM range)[1][6]Subtype-dependent (µM to mM range)[1][7]
(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid AMPA ReceptorsNot AvailableNot Available
Kainate ReceptorsNot AvailableNot Available
Metabotropic Glutamate Receptors (mGluRs)
LigandReceptor GroupBinding Affinity (Ki)Agonist Potency (EC50)
Glutamic Acid Group I (mGlu1, mGlu5)Subtype-dependent (µM range)Subtype-dependent (low µM range)
Group II (mGlu2, mGlu3)Subtype-dependent (µM range)Subtype-dependent (low µM range)
Group III (mGlu4, mGlu6, mGlu7, mGlu8)Subtype-dependent (µM range)Subtype-dependent (low µM range)
(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid All GroupsNot AvailableNot Available

Experimental Methodologies

The characterization of ligand activity at glutamate receptors relies on a combination of binding and functional assays. Below are detailed protocols for two key experimental techniques used to generate the data presented in this guide.

Radioligand Binding Assay for NMDA Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the NMDA receptor using a radiolabeled antagonist.

Principle: The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the Ki.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous glutamate.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).

      • Increasing concentrations of the unlabeled test compound (e.g., (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid or glutamic acid).

      • Membrane preparation (typically 50-100 µg of protein per well).

    • Incubate the plate at 4°C for 1 hour to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NMDA receptor antagonist (e.g., 10 µM CGS 19755).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]CGP 39653 is a high-affinity, selective competitive antagonist for the glutamate binding site on the NMDA receptor, making it an excellent tool for this type of assay.

  • Low Temperature Incubation: Incubating at 4°C minimizes proteolytic degradation of the receptors and reduces the rate of ligand dissociation, facilitating the measurement of equilibrium binding.

  • Washing Steps: Extensive washing of the membrane preparation is crucial to remove endogenous glutamate, which would otherwise compete with the radioligand and the test compound, leading to an underestimation of their affinities.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection cluster_analysis Data Analysis P1 Homogenize Tissue P2 Low-Speed Centrifugation P1->P2 P3 High-Speed Centrifugation P2->P3 P4 Wash Pellet P3->P4 P5 Determine Protein Concentration P4->P5 A2 Add Membrane Preparation P5->A2 A1 Add Buffer, Radioligand, and Test Compound A1->A2 A3 Incubate at 4°C A2->A3 D1 Filter to Separate Bound and Free Ligand A3->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting D2->D3 AN1 Calculate Specific Binding D3->AN1 AN2 Plot Dose-Response Curve AN1->AN2 AN3 Determine IC50 AN2->AN3 AN4 Calculate Ki AN3->AN4

Caption: Workflow for NMDA Receptor Radioligand Binding Assay.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the functional potency (EC50) and efficacy of a compound at specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.

Principle: Oocytes are injected with cRNA encoding the desired NMDA receptor subunits. After a few days, the oocytes express functional receptors on their surface. A two-electrode voltage-clamp setup is used to hold the oocyte membrane at a specific voltage and record the ionic current that flows through the receptor channels in response to the application of an agonist.

Step-by-Step Protocol:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with a mixture of cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2A).

    • Incubate the injected oocytes for 2-5 days in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a low-magnesium Ringer's solution. The absence of magnesium is critical to prevent voltage-dependent block of the NMDA receptor channel.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply the test compound (e.g., (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid or glutamic acid) at various concentrations to the oocyte via the perfusion system. A co-agonist like glycine (e.g., 10 µM) must be present in the perfusion solution to allow for NMDA receptor activation.

    • Record the inward current elicited by the agonist application.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each concentration of the test compound.

    • Normalize the responses to the maximal response obtained at a saturating concentration of the agonist.

    • Plot the normalized current response against the logarithm of the agonist concentration.

    • Fit the data to a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.

    • To determine efficacy, compare the maximal response of the test compound to the maximal response of a full agonist (e.g., glutamic acid).

Causality Behind Experimental Choices:

  • Xenopus Oocyte Expression System: Oocytes are large, robust cells that efficiently express exogenous proteins, making them an ideal system for studying the properties of specific ion channel subtypes in isolation.

  • Two-Electrode Voltage-Clamp: This technique allows for precise control of the membrane potential and accurate measurement of the ionic currents flowing through the expressed channels, providing a direct measure of receptor function.

  • Low-Magnesium Ringer's Solution: The removal of extracellular magnesium is essential for studying NMDA receptor activation at negative membrane potentials, as magnesium ions block the channel pore in a voltage-dependent manner.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis O1 Harvest and Defolliculate Oocytes O2 Inject cRNA for NMDA Receptor Subunits O1->O2 O3 Incubate for Receptor Expression O2->O3 R1 Place Oocyte in Recording Chamber O3->R1 R2 Impale with Two Microelectrodes R1->R2 R3 Voltage Clamp at -70 mV R2->R3 R4 Apply Agonist at Various Concentrations R3->R4 R5 Record Inward Current R4->R5 DA1 Measure Peak Current Amplitude R5->DA1 DA2 Normalize Responses DA1->DA2 DA3 Plot Dose-Response Curve DA2->DA3 DA4 Determine EC50 and Efficacy DA3->DA4

Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.

Signaling Pathways

Activation of NMDA receptors by glutamate and a co-agonist leads to the opening of a non-selective cation channel that is highly permeable to Ca²⁺. The influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling events that are fundamental to synaptic plasticity, learning, and memory.

NMDAR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamic Acid NMDAR NMDA Receptor Glutamate->NMDAR Co_agonist Glycine/D-Serine Co_agonist->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Synaptic Plasticity (LTP) CaMKII->LTP Gene_expression Gene Expression CREB->Gene_expression

Caption: Simplified NMDA Receptor Signaling Pathway.

Conclusion

The comparison between glutamic acid and (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid reveals significant differences in their activation profiles at NMDA receptors. Glutamic acid, as the endogenous agonist, potently activates all NMDA receptor subtypes. In contrast, the conformationally restricted analog, (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid, is a low-affinity ligand at native NMDA receptors and a very weak partial agonist at the NR1/NR2C and NR1/NR2D subtypes.[4] This suggests that the conformational constraints imposed by the azetidine ring are not optimal for high-affinity binding and robust activation of NMDA receptors.

The lack of available data for (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid at AMPA, kainate, and metabotropic glutamate receptors highlights a significant gap in our understanding of this compound's full pharmacological profile. Further research is warranted to explore its activity at these other receptor families to determine its selectivity and potential as a pharmacological tool.

This guide provides a framework for understanding the key experimental approaches used to characterize glutamate receptor ligands and underscores the importance of detailed structure-activity relationship studies in the design of novel, subtype-selective compounds.

References

  • Hollmann, M., & Heinemann, S. (1994). Cloned glutamate receptors. Annual review of neuroscience, 17, 31-108. [Link]

  • Lerma, J. (2003). Roles and rules of kainate receptors in synaptic transmission. Nature Reviews Neuroscience, 4(6), 481-495. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., ... & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2, 3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 107-115. [Link]

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61. [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]

  • Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. CNS neuroscience & therapeutics, 15(3), 217-230. [Link]

  • Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of neuroscience, 10(7), 2385-2399. [Link]

  • Pinheiro, P. S., & Mulle, C. (2008). Kainate receptors. Cell and tissue research, 332(1), 61-84. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. [Link]

  • Hansen, K. B., & Traynelis, S. F. (2011). The NR2C and NR2D NMDA receptor subunits: a view from the outside. Molecular and cellular neurosciences, 48(4), 322-329. [Link]

  • St-Gelais, F., & Hébert, T. E. (2008). The pharmacology of GPCR heteromers. Current opinion in pharmacology, 8(2), 161-166. [Link]

  • Methods in Molecular Biology, vol. 1941. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. [Link]

  • Methods in Molecular Biology, vol. 1296. (2015). Radioligand Binding Assays: The Basics. [Link]

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